molecular formula C20H23N3O2 B012825 Phenserine CAS No. 101246-66-6

Phenserine

货号: B012825
CAS 编号: 101246-66-6
分子量: 337.4 g/mol
InChI 键: PBHFNBQPZCRWQP-QUCCMNQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phenserine is under development by Axonyx, a US biopharmaceutical company that focuses on treatments for dementia. This compound is a next generation acetylcholinesterase (AChE) inhibitor indicated for the treatment of AD. Unlike currently marketed AChE inhibitors, it has a dual mechanism of action that also includes anti-amyloid activity, which may confer disease-modifying effects in patients with AD. If this is substantiated in an ongoing clinical trial then this compound may open the door to an entirely new type of treatment for AD. Axonyx announced on 20 September 2005 that this compound was ineffective in two curtailed phase 3 trials.
a carbamate analog of physostigmine;  a long-acting inhibitor of cholinesterase

属性

IUPAC Name

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-20-11-12-22(2)18(20)23(3)17-10-9-15(13-16(17)20)25-19(24)21-14-7-5-4-6-8-14/h4-10,13,18H,11-12H2,1-3H3,(H,21,24)/t18-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHFNBQPZCRWQP-QUCCMNQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00906018
Record name Phenserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00906018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101246-66-6, 159652-53-6
Record name (-)-Phenserine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101246-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101246666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenserine, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159652536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenserine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04892
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phenserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00906018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenserine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENSERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUE285UG3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BUNTANETAP, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8142NV8UM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Phenserine: A Dual-Mechanism Investigational Drug for Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on its Cholinergic and Non-Cholinergic Pathways

For Researchers, Scientists, and Drug Development Professionals

Phenserine is a synthetic physostigmine derivative that has been extensively investigated as a potential therapeutic agent for Alzheimer's disease (AD) and other neurodegenerative disorders. It exhibits a dual mechanism of action, engaging both cholinergic and non-cholinergic pathways to exert its neuroprotective and cognitive-enhancing effects. This technical guide provides a comprehensive overview of these pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Cholinergic Pathway: Acetylcholinesterase Inhibition

This compound's primary cholinergic action is the selective, reversible, and non-competitive inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] By inhibiting AChE, this compound increases the synaptic levels of acetylcholine, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions such as memory and learning.[1]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound against AChE and its selectivity over butyrylcholinesterase (BChE) have been quantified in several studies. The following table summarizes key inhibitory constants.

ParameterEnzyme SourceValueReference(s)
IC50 Human Erythrocyte AChE22 nM[3]
Human Erythrocyte AChE45.3 nM[4]
Electrophorus electricus AChE13 nM[5]
IC50 Human Plasma BChE1560 nM[3]
Ki Human Erythrocyte AChE48 nM[4]
Electrophorus electricus AChE0.39 µM (competitive), 0.21 µM (uncompetitive)[5]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The determination of AChE inhibitory activity of this compound is typically performed using the colorimetric method developed by Ellman.[5][6]

Principle: This assay measures the activity of AChE by quantifying the rate of production of thiocholine from the substrate acetylthiocholine. The released thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.[6]

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) solution (from electric eel or human erythrocytes)

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • This compound solutions of varying concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare all reagent solutions in phosphate buffer.

  • In a 96-well plate, add the following to each well in triplicate:

    • Phosphate buffer

    • AChE solution

    • DTNB solution

    • This compound solution (or vehicle for control)

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes) using a microplate reader in kinetic mode.

  • Calculate the rate of reaction (change in absorbance per minute).

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Diagram of the Cholinergic Pathway of this compound

Cholinergic_Pathway cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR->Postsynaptic Signal Transduction This compound This compound This compound->AChE Inhibits

Caption: this compound inhibits AChE, increasing acetylcholine levels in the synapse.

Non-Cholinergic Pathways: Beyond Cholinesterase Inhibition

This compound's therapeutic potential is significantly enhanced by its engagement of multiple non-cholinergic pathways that are implicated in the pathophysiology of neurodegenerative diseases.

Regulation of Amyloid Precursor Protein (APP) Expression

A key non-cholinergic mechanism of this compound is its ability to reduce the levels of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in AD brains. This compound achieves this by inhibiting the translation of the amyloid precursor protein (APP) mRNA.[2][7] This action is independent of its AChE inhibitory activity.[7]

Mechanism: this compound interacts with a specific iron-responsive element-like motif within the 5'-untranslated region (5'-UTR) of the APP mRNA.[7] This interaction impedes the translation of the mRNA into APP, thereby reducing the precursor pool for Aβ generation.

Diagram of APP Translation Regulation by this compound

APP_Regulation cluster_translation Cellular Translation Machinery APP_mRNA APP mRNA Ribosome Ribosome APP_mRNA->Ribosome Translation UTR_5 5'-UTR UTR_5->Ribosome Blocks Binding APP_Protein APP Protein Ribosome->APP_Protein This compound This compound This compound->UTR_5 Binds to

Caption: this compound binds to the 5'-UTR of APP mRNA, inhibiting its translation.

Experimental Protocol: Luciferase Reporter Assay for APP 5'-UTR Activity

This assay is used to confirm that this compound's effect on APP is mediated through the 5'-UTR of its mRNA.

Principle: A reporter construct is created where the 5'-UTR of APP mRNA is cloned upstream of a luciferase reporter gene. The activity of luciferase is then used as a readout for the translational efficiency of the 5'-UTR. A reduction in luciferase activity in the presence of this compound indicates that the drug inhibits translation via this region.[8]

Materials:

  • Mammalian cell line (e.g., SH-SY5Y neuroblastoma cells)

  • Luciferase reporter plasmid containing the APP 5'-UTR

  • Control luciferase plasmid (without the APP 5'-UTR)

  • Transfection reagent

  • This compound solutions

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed cells in a multi-well plate and allow them to attach overnight.

  • Co-transfect the cells with the APP 5'-UTR luciferase reporter plasmid and a control Renilla luciferase plasmid (for normalization of transfection efficiency).

  • After a post-transfection period (e.g., 24 hours), treat the cells with various concentrations of this compound or vehicle.

  • Following the treatment period (e.g., 24-48 hours), lyse the cells.

  • Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and the appropriate luciferase assay reagents.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Compare the normalized luciferase activity in this compound-treated cells to that in vehicle-treated cells to determine the effect of the drug on APP 5'-UTR-mediated translation.

Neuroprotective and Neurotrophic Pathways

This compound also exhibits significant neuroprotective and neurotrophic properties, which are crucial for mitigating the neuronal cell death characteristic of neurodegenerative diseases. These effects are mediated, at least in part, through the activation of the Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK) signaling pathways.[9]

Mechanism: The activation of the PKC/ERK pathway by this compound leads to a cascade of downstream events that promote cell survival and inhibit apoptosis. This includes:

  • Increased expression of anti-apoptotic proteins: this compound has been shown to upregulate the expression of B-cell lymphoma 2 (Bcl-2), a key anti-apoptotic protein.[9][10]

  • Decreased expression of pro-apoptotic proteins: Conversely, it reduces the levels of activated caspase-3, a critical executioner caspase in the apoptotic cascade.[9][10]

  • Enhanced production of neurotrophic factors: this compound treatment has been associated with an increase in the levels of Brain-Derived Neurotrophic Factor (BDNF), a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.[9][10]

Diagram of this compound's Neuroprotective Signaling Pathway

Neuroprotection_Pathway cluster_signaling Intracellular Signaling This compound This compound PKC PKC This compound->PKC Activates ERK ERK PKC->ERK Activates Bcl2 Bcl-2 (Anti-apoptotic) ERK->Bcl2 Increases Caspase3 Activated Caspase-3 (Pro-apoptotic) ERK->Caspase3 Decreases BDNF BDNF (Neurotrophic) ERK->BDNF Increases Neuroprotection Neuroprotection & Cell Survival Bcl2->Neuroprotection Caspase3->Neuroprotection BDNF->Neuroprotection

Caption: this compound promotes neuroprotection via the PKC/ERK pathway.

Experimental Protocols for Assessing Neuroprotection

A. Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[11][12]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Neurotoxin (e.g., hydrogen peroxide, Aβ peptide)

  • This compound solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Induce neurotoxicity by adding a neurotoxin to the wells (except for the control wells).

  • After the incubation period with the neurotoxin, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the control group (untreated, non-toxin-exposed cells).

B. Western Blot Analysis for Apoptotic and Neurotrophic Markers

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or cell extract. It allows for the quantification of changes in the expression levels of proteins such as Bcl-2, cleaved caspase-3, and BDNF in response to this compound treatment.[13][14]

Materials:

  • Cell or tissue lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-cleaved caspase-3, anti-BDNF, anti-pERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare protein lysates from cells or tissues treated with this compound and/or a neurotoxin.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest.

  • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Conclusion

This compound represents a multifaceted investigational drug with a unique dual mechanism of action that targets both the cholinergic deficits and the underlying pathological cascades of neurodegenerative diseases. Its ability to enhance cholinergic signaling through AChE inhibition, coupled with its non-cholinergic effects of reducing Aβ production and promoting neuronal survival, underscores its potential as a disease-modifying therapy. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers to further investigate and build upon the promising preclinical and clinical findings for this compound and related compounds in the quest for effective treatments for Alzheimer's disease and other neurological disorders.

References

Phenserine: A Technical Guide to its Neuroprotective and Neurotrophic Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Phenserine is a synthetic phenylcarbamate derivative of physostigmine investigated for the treatment of Alzheimer's disease (AD). It exhibits a dual mechanism of action, combining acetylcholinesterase (AChE) inhibition with non-cholinergic neuroprotective and neurotrophic effects. This technical guide provides an in-depth overview of this compound's core mechanisms, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways. The primary non-cholinergic actions include the modulation of amyloid precursor protein (APP) synthesis at the post-transcriptional level, leading to reduced amyloid-beta (Aβ) peptide levels. Furthermore, this compound promotes neuronal survival and growth by activating critical signaling cascades and increasing levels of neurotrophic factors like brain-derived neurotrophic factor (BDNF).

Core Mechanisms of Action

This compound's therapeutic potential stems from its ability to address both symptomatic and underlying pathological aspects of neurodegeneration through two distinct pathways.[1]

  • Cholinergic Mechanism: As a potent, selective, and reversible inhibitor of acetylcholinesterase (AChE), this compound increases the availability of acetylcholine in the synaptic cleft.[1][2] This action helps to ameliorate the cholinergic deficit characteristic of Alzheimer's disease, thereby providing symptomatic improvement in cognitive functions.[1]

  • Non-Cholinergic Mechanisms: Independent of its AChE inhibitory activity, this compound confers neuroprotection and neurotrophism by:

    • Reducing the synthesis of amyloid precursor protein (APP) and subsequent Aβ peptides.[3][4]

    • Promoting neuronal survival and differentiation by upregulating anti-apoptotic proteins and neurotrophic factors.[1][5]

    • Attenuating neuroinflammation.[1][6]

cluster_0 Dual Mechanisms of Action This compound This compound Cholinergic Cholinergic Pathway This compound->Cholinergic NonCholinergic Non-Cholinergic Pathway This compound->NonCholinergic AChEI AChE Inhibition Cholinergic->AChEI Leads to APP_Mod APP/Aβ Reduction NonCholinergic->APP_Mod Neuroprotection Neuroprotection & Neurotrophism NonCholinergic->Neuroprotection Symptomatic Relief Symptomatic Relief AChEI->Symptomatic Relief Disease Modification Disease Modification APP_Mod->Disease Modification Neuroprotection->Disease Modification cluster_mRNA Post-Transcriptional Regulation This compound This compound UTR 5'-UTR Element This compound->UTR Binds to APP_mRNA APP mRNA APP_mRNA->UTR Translation Translation UTR->Translation Inhibits Ribosome Ribosome Ribosome->Translation APP_Protein APP Synthesis Translation->APP_Protein Reduced Secretases α/β/γ-Secretases APP_Protein->Secretases Abeta Aβ Peptide Production Secretases->Abeta Reduced cluster_pathways Signaling Activation cluster_outcomes Downstream Effects cluster_results Cellular Outcomes This compound This compound PKC PKC This compound->PKC MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK BDNF ↑ BDNF PKC->BDNF MAPK_ERK->BDNF Bcl2 ↑ Bcl-2 MAPK_ERK->Bcl2 Caspase3 ↓ Active Caspase-3 MAPK_ERK->Caspase3 Survival Neuronal Survival & Neurogenesis BDNF->Survival Bcl2->Survival Apoptosis Apoptosis Caspase3->Apoptosis cluster_outcomes Outcome Measures A 1. Culture SH-SY5Y Cells B 2. Pre-treat with this compound or Vehicle Control A->B C 3. Induce OGD (Oxygen-Glucose Deprivation) B->C D 4. Reperfusion Period (Return to Normoxia) C->D E 5. Assess Outcomes D->E V Cell Viability (MTT) E->V W Western Blot (APP, Bcl-2, Caspase-3) E->W X ELISA (BDNF) E->X cluster_analysis Analysis A 1. Select Animal Model (e.g., Tg2576 Mice) B 2. Administer this compound or Vehicle (e.g., 21 days) A->B C 3. Conduct Behavioral Tests (e.g., Y-Maze) B->C D 4. Harvest & Process Brain Tissue C->D IHC Immunohistochemistry (DCX, FJC, IBA1) D->IHC Biochem Biochemical Assays (Western/ELISA for APP, Aβ, BDNF) D->Biochem

References

The Pharmacodynamics of Phenserine: A Dual-Function Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenserine, a synthetic phenylcarbamate derivative of physostigmine, has been a subject of extensive research for its potential therapeutic application in Alzheimer's disease (AD). Its pharmacodynamic profile is distinguished by a dual mechanism of action, functioning as a potent, selective, and pseudo-irreversible inhibitor of acetylcholinesterase (AChE) and as a modulator of amyloid precursor protein (APP) synthesis.[1][2][3] This guide provides a comprehensive technical overview of the pharmacodynamics of this compound, detailing its enzymatic inhibition, impact on amyloidogenic pathways, and the experimental methodologies used for its characterization.

Cholinergic Mechanism: Acetylcholinesterase Inhibition

This compound's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[4] By inhibiting AChE, this compound increases the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission.[5] This is a key therapeutic strategy for AD, which is characterized by a deficit in cholinergic function.

Binding and Inhibition Kinetics

This compound is a potent inhibitor of AChE.[5] Studies have characterized its inhibition as being of a mixed-type (competitive and uncompetitive) or non-competitive nature.[6] It docks within the 20 Å deep gorge of the AChE active site.[7] The phenylcarbamate moiety is positioned to allow for the nucleophilic attack by Serine 203 in the catalytic triad.[7] While its plasma half-life is short, the inhibition of AChE is long-lasting due to a slow dissociation rate from the enzyme, a characteristic described as pseudo-irreversible.[1]

Selectivity

This compound exhibits significant selectivity for AChE over butyrylcholinesterase (BuChE), with a greater than 50-fold higher activity against AChE.[5][8] This selectivity is advantageous as it minimizes potential side effects associated with the inhibition of BuChE.[5]

Quantitative Data on AChE Inhibition

The following table summarizes the key quantitative parameters of this compound's interaction with cholinesterases.

ParameterEnzyme SourceValueReference(s)
IC₅₀ Human Erythrocyte AChE22 nM[1]
Human Erythrocyte AChE0.0453 µM (45.3 nM)
Electrophorus electricus AChE0.013 µM (13 nM)[6]
IC₅₀ Human Plasma BuChE1560 nM[1]
Kᵢ Human Erythrocyte AChE0.048 µM (48 nM)
Electrophorus electricus AChE0.39 µM (competitive), 0.21 µM (uncompetitive)[6]
Inhibition Type Human Erythrocyte AChENon-competitive
Electrophorus electricus AChEMixed (competitive and uncompetitive)[6]

Non-Cholinergic Mechanism: Modulation of Amyloid Precursor Protein (APP) Synthesis

Beyond its cholinergic effects, this compound possesses a distinct, non-cholinergic mechanism that impacts the amyloidogenic pathway, a central element in the pathophysiology of Alzheimer's disease.[3][4]

Regulation of APP mRNA Translation

This compound has been shown to reduce the levels of APP and its neurotoxic cleavage product, amyloid-beta (Aβ), in neuronal cell cultures and in vivo.[1][9] This effect is not a consequence of its AChE inhibitory activity.[10] Instead, this compound acts post-transcriptionally by targeting the 5'-untranslated region (5'-UTR) of the APP mRNA.[9][10] This interaction suppresses the translational efficiency of APP mRNA, leading to decreased synthesis of the APP protein without altering APP mRNA levels.[10]

Downstream Effects on Amyloid-Beta

By reducing the available pool of APP, this compound treatment leads to a subsequent decrease in the secretion of soluble APP (sAPP) and Aβ peptides, including the particularly pathogenic Aβ42.[10][11] This anti-amyloid activity suggests a potential disease-modifying effect.[2]

Quantitative Data on APP and Aβ Regulation

The following table summarizes the observed effects of this compound on APP and Aβ levels.

EffectModel SystemDosage/ConcentrationOutcomeReference(s)
APP Reduction Human Neuroblastoma Cells5 µMTime-dependent decrease in cellular APP levels[10]
Aβ Reduction Human Neuroblastoma Cells0.5 - 50 µMDose-dependent decrease in secreted Aβ levels[10]
APP Reduction Mice7.5 mg/kg daily for 21 daysTrend towards lower brain APP levels[12]
Aβ Reduction Humans (Phase IIb trial)10 and 15 mg BID for 6 monthsTrends in reducing plasma and CSF Aβ levels (not statistically significant)[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to measure AChE activity.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm. The rate of color formation is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel or human erythrocytes)

  • This compound (or other inhibitors)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of this compound at various concentrations.

  • In a 96-well plate, add in the following order:

    • 140 µL of phosphate buffer

    • 10 µL of DTNB solution

    • 10 µL of this compound solution (or buffer for control)

    • 10 µL of AChE solution

  • Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes).

  • Initiate the reaction by adding 10 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute).

  • Determine the percentage of inhibition for each this compound concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Determination of Inhibition Type and Kᵢ Value

Principle: By measuring the enzyme kinetics at various substrate and inhibitor concentrations, the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Kᵢ) can be determined using graphical methods such as Lineweaver-Burk or Dixon plots.

Procedure:

  • Perform the AChE inhibition assay as described above, but with varying concentrations of both the substrate (ATCI) and the inhibitor (this compound).

  • Generate Lineweaver-Burk plots (1/velocity vs. 1/[Substrate]) for each inhibitor concentration. The pattern of the intersecting lines indicates the type of inhibition.

  • Generate Dixon plots (1/velocity vs. [Inhibitor]) for each substrate concentration. The intersection point of the lines can be used to determine the Kᵢ.

Western Blotting for APP

Principle: This technique is used to detect and quantify the amount of APP in cell lysates or tissue homogenates.

Materials:

  • Cell or tissue samples treated with this compound

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against APP

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells or homogenize the tissue to extract proteins.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for APP.

  • Wash the membrane to remove unbound primary antibody.

  • Incubate the membrane with an HRP-conjugated secondary antibody that binds to the primary antibody.

  • Wash the membrane to remove unbound secondary antibody.

  • Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ

Principle: A sandwich ELISA is used to quantify the levels of Aβ (e.g., Aβ40 and Aβ42) in cell culture media, cerebrospinal fluid (CSF), or plasma.

Materials:

  • Sample (cell culture supernatant, CSF, plasma)

  • ELISA plate pre-coated with a capture antibody specific for Aβ

  • Detection antibody specific for Aβ (often biotinylated)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution

  • Wash buffer

  • Standard Aβ peptides of known concentrations

  • Microplate reader

Procedure:

  • Add standards and samples to the wells of the pre-coated ELISA plate and incubate.

  • Wash the wells to remove unbound substances.

  • Add the biotinylated detection antibody and incubate.

  • Wash the wells to remove unbound detection antibody.

  • Add streptavidin-HRP and incubate.

  • Wash the wells to remove unbound streptavidin-HRP.

  • Add TMB substrate and incubate in the dark to allow for color development.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of Aβ in the samples by interpolating their absorbance values on the standard curve.

Visualizations

Signaling Pathways and Experimental Workflows

Phenserine_Mechanism Figure 1: Dual Mechanism of Action of this compound cluster_cholinergic Cholinergic Pathway cluster_noncholinergic Non-Cholinergic Pathway Phenserine_C This compound AChE Acetylcholinesterase (AChE) Phenserine_C->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Hydrolysis Synaptic_Cleft Synaptic Cleft Cholinergic_Transmission Enhanced Cholinergic Transmission Synaptic_Cleft->Cholinergic_Transmission Increased ACh Phenserine_NC This compound APP_mRNA APP mRNA (5'-UTR) Phenserine_NC->APP_mRNA Binds to Ribosome Ribosome Phenserine_NC->Ribosome Inhibits Translation APP_mRNA->Ribosome Translation APP Amyloid Precursor Protein (APP) Ribosome->APP Synthesis Abeta Amyloid-beta (Aβ) APP->Abeta Proteolytic Cleavage

Caption: Dual mechanism of action of this compound.

AChE_Inhibition_Workflow Figure 2: Workflow for AChE Inhibition Assay start Start prepare_reagents Prepare Reagents (AChE, this compound, DTNB, ATCI) start->prepare_reagents plate_setup Plate Setup in 96-well Plate (Buffer, DTNB, this compound, AChE) prepare_reagents->plate_setup preincubation Pre-incubation plate_setup->preincubation initiate_reaction Initiate Reaction with ATCI preincubation->initiate_reaction measure_absorbance Measure Absorbance at 412 nm (Kinetic Read) initiate_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Workflow for AChE Inhibition Assay.

APP_Regulation_Workflow Figure 3: Workflow for Assessing APP Regulation start Start cell_culture Cell Culture and This compound Treatment start->cell_culture harvest_samples Harvest Cell Lysates and Supernatant cell_culture->harvest_samples protein_quantification Protein Quantification harvest_samples->protein_quantification elisa ELISA for Aβ harvest_samples->elisa western_blot Western Blot for APP protein_quantification->western_blot data_analysis Data Analysis western_blot->data_analysis elisa->data_analysis end End data_analysis->end

Caption: Workflow for Assessing APP Regulation.

Conclusion

This compound presents a compelling pharmacodynamic profile for the potential treatment of Alzheimer's disease. Its dual action as a potent and selective AChE inhibitor and a modulator of APP synthesis addresses both symptomatic and potential disease-modifying aspects of the disease. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other dual-function compounds in the field of neurodegenerative disease research. While clinical trials with this compound have faced challenges, the understanding of its pharmacodynamics remains crucial for the development of next-generation therapeutics for AD.[4]

References

Phenserine: A Dual-Mechanism Cholinesterase Inhibitor for Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Phenserine, a synthetic phenylcarbamate derivative of physostigmine, has been a subject of significant interest in the field of neurodegenerative disease research, particularly for Alzheimer's disease (AD). It distinguishes itself from other acetylcholinesterase (AChE) inhibitors through a dual mechanism of action: potent, selective, and reversible inhibition of AChE, and the modulation of amyloid precursor protein (APP) synthesis. This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, pharmacokinetics, and its multifaceted mechanism of action. Detailed summaries of key experimental data and methodologies are presented to serve as a resource for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound, chemically known as (3aS,8aR)-1,2,3,3a,8,8a-Hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-ol phenylcarbamate (ester), is a carbamate analog of physostigmine.[1] Its chemical structure features a tricyclic backbone.[1][2][3] The L(+)-tartrate salt form is often used to improve its aqueous solubility.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C20H23N3O2[2][4]
Molecular Weight 337.42 g/mol [1][2][4]
CAS Number 101246-66-6[1][2]
Melting Point 150 °C[2][4]
Optical Rotation ([α]D) -80° (in ethanol)[1]
Formulation (-)-phenserine tartrate for oral administration[2]

Pharmacokinetics and Pharmacodynamics

This compound exhibits favorable pharmacokinetic properties, including high oral bioavailability and the ability to cross the blood-brain barrier effectively.[2]

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueReference
Oral Bioavailability ~100%[2]
Brain to Plasma Ratio 10:1[5]
Plasma Half-life 12.6 minutes[2]
Duration of AChE Inhibition (Half-life) 8.25 hours[2][5]
Metabolites (-)-N1-northis compound, (-)-N8-northis compound, (-)-N1,N8-bisnorthis compound[2]
Excretion Renal or hepatic clearance[2]

Mechanism of Action

This compound's therapeutic potential stems from its dual mechanism of action, targeting both cholinergic and amyloid pathways implicated in Alzheimer's disease.[2][4][6]

Cholinergic Mechanism: Acetylcholinesterase Inhibition

This compound is a potent, selective, and reversible inhibitor of acetylcholinesterase (AChE).[6][7][8] By inhibiting AChE, this compound increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for memory and cognitive functions.[2] Kinetic studies have characterized the nature of this inhibition.[9][10]

Table 3: Acetylcholinesterase Inhibition Kinetics of this compound

ParameterEnzyme SourceValueReference
IC50 Electrophorus electricus AChE0.013 µM[9]
IC50 Human Erythrocyte AChE0.0453 µM (45.3 nM)[10]
IC50 Human Erythrocyte AChE22 nM[5]
Ki (competitive) Electrophorus electricus AChE0.39 µM[9]
Ki (uncompetitive) Electrophorus electricus AChE0.21 µM[9]
Ki (non-competitive) Human Erythrocyte AChE0.048 µM (48 nM)[10]
Inhibition Type Electrophorus electricus AChEMixed (competitive and uncompetitive)[9]
Inhibition Type Human Erythrocyte AChENon-competitive[7][8][10]
Butyrylcholinesterase (BChE) IC50 Human Plasma BChE1560 nM[5]
Non-Cholinergic Mechanism: Regulation of Amyloid Precursor Protein (APP)

A key feature of this compound is its ability to modulate the production of amyloid-β (Aβ) peptides, the primary component of amyloid plaques in AD brains.[7][8] this compound achieves this by post-transcriptionally regulating the synthesis of the amyloid precursor protein (APP).[11][12] It specifically targets the 5'-untranslated region (5'-UTR) of APP mRNA, suppressing its translation and consequently reducing the levels of full-length APP and its amyloidogenic Aβ fragments.[5][11][12] This action is independent of its cholinesterase inhibitory activity.[11][12] The enantiomer, (+)-phenserine (posiphen), which lacks significant AChE inhibitory activity, also demonstrates this Aβ-lowering effect.[13]

APP_Regulation This compound This compound APP_mRNA APP mRNA (5'-UTR) This compound->APP_mRNA Binds to 5'-UTR APP_Translation Translation APP_mRNA->APP_Translation Ribosome Ribosome Ribosome->APP_Translation APP_Protein Amyloid Precursor Protein (APP) APP_Translation->APP_Protein Synthesis Suppressed Secretases α-, β-, γ-Secretases APP_Protein->Secretases Cleavage Abeta Amyloid-β (Aβ) Peptides Secretases->Abeta sAPP Soluble APP (sAPP) Secretases->sAPP

Fig. 1: this compound's regulation of APP translation.

Neurotrophic and Neuroprotective Effects

Beyond its primary mechanisms, this compound and its enantiomer, (+)-phenserine, have demonstrated neurotrophic and neuroprotective properties.[14][15][16] These effects are mediated through the activation of key signaling pathways, including the Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK) pathways.[14][15][16] This activation promotes neuronal survival and may contribute to mitigating neurodegeneration.[15] Studies have shown that this compound can protect against oxidative stress and glutamate-induced excitotoxicity.[15] Furthermore, (-)-Phenserine has been shown to elevate levels of brain-derived neurotrophic factor (BDNF) and the anti-apoptotic protein Bcl-2, while reducing levels of activated caspase-3, a key executioner of apoptosis.[17]

Neuroprotection_Pathway This compound This compound PKC Protein Kinase C (PKC) This compound->PKC Activates ERK ERK1/2 This compound->ERK Activates PKC->ERK BDNF BDNF ERK->BDNF Upregulates Bcl2 Bcl-2 ERK->Bcl2 Upregulates Caspase3 Activated Caspase-3 ERK->Caspase3 Downregulates Neuroprotection Neuroprotection (Anti-apoptosis) BDNF->Neuroprotection Bcl2->Neuroprotection Caspase3->Neuroprotection

Fig. 2: Signaling pathways in this compound's neuroprotective effects.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

A modified Ellman's assay is commonly used to determine the AChE inhibitory activity of this compound.[9]

  • Principle: The assay measures the activity of AChE by quantifying the production of thiocholine as the enzyme hydrolyzes acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

  • Reagents:

    • Phosphate buffer (pH 8.0)

    • Acetylthiocholine iodide (substrate)

    • DTNB

    • AChE enzyme (e.g., from Electrophorus electricus or human erythrocytes)

    • This compound solutions of varying concentrations

  • Procedure:

    • The reaction mixture containing phosphate buffer, DTNB, and the enzyme is pre-incubated with various concentrations of this compound.

    • The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.

    • The change in absorbance is monitored over time at 412 nm.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of this compound.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • For kinetic analysis (determining Ki and inhibition type), the assay is performed with varying concentrations of both the substrate and this compound. Data is then plotted using Lineweaver-Burk or Dixon plots.[9][10]

Cell Culture-Based Assays for APP Regulation

Human neuroblastoma cell lines (e.g., SH-SY5Y) and astrocytoma cells (e.g., U373 MG) are utilized to investigate this compound's effect on APP expression and Aβ production.[11]

  • Cell Culture: Cells are maintained in appropriate culture media and conditions.

  • Treatment: Cells are treated with varying concentrations of this compound for different time periods (e.g., 0.5 to 4 hours).[11]

  • Analysis of APP and Aβ Levels:

    • Western Blotting: Cell lysates are collected to measure intracellular APP levels.

    • ELISA: Conditioned media is collected to quantify the levels of secreted soluble APP (sAPP) and Aβ peptides (Aβ40 and Aβ42).[11]

  • Analysis of APP mRNA Levels:

    • RT-PCR or Northern Blotting: To determine if this compound's effect is at the transcriptional or post-transcriptional level, APP mRNA levels are quantified. Studies have shown that this compound does not alter APP mRNA levels, indicating a post-transcriptional mechanism.[11][12]

  • Reporter Gene Assays: To confirm the role of the 5'-UTR of APP mRNA, a reporter gene (e.g., chloramphenicol acetyltransferase, CAT) is fused to the APP 5'-UTR. The expression of the reporter gene is then measured in the presence and absence of this compound.[11][12]

Experimental_Workflow cluster_AChE AChE Inhibition Assay cluster_APP APP Regulation Assay AChE_Enzyme AChE Enzyme Spectrophotometry Spectrophotometry (412 nm) AChE_Enzyme->Spectrophotometry Phenserine_AChE This compound (various conc.) Phenserine_AChE->Spectrophotometry Substrate Acetylthiocholine Substrate->Spectrophotometry Kinetics IC50 & Kinetic Analysis Spectrophotometry->Kinetics Cell_Culture Neuroblastoma Cells (SH-SY5Y) Phenserine_APP This compound Treatment Cell_Culture->Phenserine_APP Cell_Lysate Cell Lysate Phenserine_APP->Cell_Lysate Conditioned_Media Conditioned Media Phenserine_APP->Conditioned_Media Western_Blot Western Blot Cell_Lysate->Western_Blot ELISA ELISA Conditioned_Media->ELISA APP_Levels Intracellular APP Levels Western_Blot->APP_Levels Abeta_Levels Secreted Aβ Levels ELISA->Abeta_Levels

Fig. 3: Workflow for key in vitro experiments.

Clinical Trial Data

This compound has undergone several clinical trials for the treatment of mild to moderate Alzheimer's disease.[5][18] While some Phase III trials were terminated and did not meet their primary endpoints, subsequent analyses have suggested that methodological issues may have confounded the results.[2][19][20]

Table 4: Summary of Selected this compound Clinical Trial Data

Trial PhasePatient PopulationDosageDurationKey FindingsReference
Phase II 72 mild to moderate AD10 mg BID12 weeksWell-tolerated; showed improvements in cognition.[18]
Phase III (post-hoc analysis) Mild to moderate AD15 mg BID>12 weeksStatistically significant improvement in ADAS-cog scores (-3.18 points vs. -0.66 for placebo, p=0.0286).[5]

It is noteworthy that research into this compound and its derivatives is ongoing, with a focus on optimizing dosing and patient selection.[21][22]

Conclusion

This compound remains a compound of significant interest due to its unique dual mechanism of action that addresses both the symptomatic cholinergic deficit and the underlying amyloid pathology of Alzheimer's disease. Its ability to inhibit acetylcholinesterase and concurrently reduce the production of amyloid-β peptides through a novel post-transcriptional mechanism sets it apart from currently available treatments. The additional neurotrophic and neuroprotective effects further underscore its therapeutic potential. While clinical development has faced challenges, the compelling preclinical data and insights from later-stage trial analyses suggest that this compound and its analogs warrant further investigation as potential disease-modifying therapies for Alzheimer's and other neurodegenerative disorders. This technical guide provides a foundational overview for researchers dedicated to advancing the development of next-generation therapeutics in this critical area.

References

An In-Depth Technical Guide to the Early In Vitro Efficacy of Phenserine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational in vitro studies that established the therapeutic potential of Phenserine, a dual-action acetylcholinesterase inhibitor and amyloid precursor protein modulator, for Alzheimer's disease.

Core Efficacy Data of this compound in Preclinical In Vitro Models

Early in vitro research laid the groundwork for understanding this compound's multifaceted mechanism of action. Key quantitative data from these pioneering studies are summarized below, highlighting its potency in inhibiting acetylcholinesterase (AChE) and its efficacy in reducing the synthesis of amyloid precursor protein (APP), a critical step in the amyloidogenic cascade associated with Alzheimer's disease.

ParameterValueCell Line/SystemReference
AChE Inhibition (IC₅₀) 0.013 µMElectrophorus electricus AChE[1]
APP Synthesis Reduction (EC₅₀) 670 nMNeuronal Cultures[2]

Foundational In Vitro Experimental Protocols

The following sections detail the key experimental methodologies employed in the initial in vitro evaluation of this compound's efficacy.

Acetylcholinesterase (AChE) Inhibition Assay

The primary method used to determine the acetylcholinesterase inhibitory activity of this compound was the Ellman assay. This colorimetric method provides a quantitative measure of enzyme activity.

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is directly proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection AChE AChE Solution Incubation Pre-incubation of AChE with this compound AChE->Incubation This compound This compound Dilutions This compound->Incubation DTNB DTNB Solution DTNB->Incubation ATCI ATCI Substrate Reaction_Start Initiation with ATCI ATCI->Reaction_Start Incubation->Reaction_Start Measurement Spectrophotometric Reading (412 nm) Reaction_Start->Measurement

Workflow for the Ellman-based AChE inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of acetylcholinesterase (AChE) from Electrophorus electricus.

    • Prepare serial dilutions of this compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in buffer.

    • Prepare a solution of the substrate, acetylthiocholine iodide (ATCI), in deionized water.

  • Assay Procedure (96-well plate format):

    • To each well, add the AChE solution, DTNB solution, and the corresponding dilution of this compound or vehicle control.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

    • Determine the percentage of AChE inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) using non-linear regression analysis.

Amyloid Precursor Protein (APP) and Amyloid-Beta (Aβ) Level Quantification

The effect of this compound on the levels of APP and its cleavage products, Aβ peptides, was primarily assessed in human neuroblastoma cell lines, such as SH-SY5Y, using Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA).

Cell Culture and Treatment:

  • Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F12 nutrient mix) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • For experiments, cells are seeded in culture plates and allowed to adhere.

  • Cells are then treated with various concentrations of this compound or vehicle control for specified time periods (e.g., 24, 48 hours).

Western Blotting for APP:

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects the protein of interest using specific antibodies.

Experimental Workflow:

cluster_prep Sample Preparation cluster_separation Separation & Transfer cluster_detection Detection Cell_Lysis Cell Lysis and Protein Extraction Quantification Protein Quantification Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-APP) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Imaging Chemiluminescent Detection Secondary_Ab->Imaging

Workflow for Western blot analysis of APP levels.

Detailed Protocol:

  • Protein Extraction: Following treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size through electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for APP.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to APP is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

ELISA for Aβ Peptides (Aβ40 and Aβ42):

Principle: A sandwich ELISA is used to quantify the concentration of specific Aβ peptides in the cell culture medium. An antibody specific to one end of the Aβ peptide is coated on the plate, which captures the peptide from the sample. A second, labeled antibody that recognizes a different epitope on the peptide is then added, and the signal is detected.

Detailed Protocol:

  • Sample Collection: The conditioned cell culture medium is collected after treatment with this compound.

  • Assay Procedure (using a commercial ELISA kit):

    • Standards and samples are added to the wells of a microplate pre-coated with a capture antibody specific for Aβ40 or Aβ42.

    • The plate is incubated to allow the Aβ peptides to bind to the capture antibody.

    • After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added to each well.

    • Following another incubation and washing step, a substrate solution is added, which is converted by the enzyme to produce a colored product.

    • The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

  • Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of Aβ in the samples is then determined by interpolating their absorbance values on the standard curve.

Key Signaling Pathways Modulated by this compound

This compound exerts its effects on APP synthesis and neuronal survival through the modulation of specific intracellular signaling pathways.

Regulation of APP Translation via the 5'-Untranslated Region (5'-UTR)

A pivotal discovery in understanding this compound's non-cholinergic mechanism was its ability to regulate the translation of APP mRNA.[2][3] This regulation is mediated through an interaction with a specific iron-responsive element (IRE)-like sequence located in the 5'-untranslated region (5'-UTR) of the APP mRNA.[3][4] By binding to this region, this compound is thought to sterically hinder the assembly of the ribosomal machinery, thereby reducing the translation of APP protein without affecting the levels of APP mRNA.[3]

cluster_mRNA This compound This compound UTR_5 5'-UTR (IRE-like) This compound->UTR_5 Binds to APP_mRNA APP mRNA APP_Protein APP Protein APP_mRNA->APP_Protein Translation Ribosome Ribosome UTR_5->Ribosome Inhibits Binding

This compound's interaction with the 5'-UTR of APP mRNA.
Involvement of Protein Kinase C (PKC) and Extracellular Signal-Regulated Kinase (ERK) Pathways

Some studies have suggested the involvement of the Protein Kinase C (PKC) and Extracellular signal-regulated Kinase (ERK) pathways in the neuroprotective effects of this compound, although this is not directly linked to its APP-lowering mechanism. Activation of these pathways is generally associated with cell survival and proliferation. The precise mechanism by which this compound activates these pathways is still under investigation.

This compound This compound PKC PKC This compound->PKC Activates MEK MEK PKC->MEK Activates ERK ERK MEK->ERK Activates Neuroprotection Neuroprotection ERK->Neuroprotection Promotes

Proposed involvement of PKC and ERK pathways in this compound's neuroprotective effects.

References

Methodological & Application

Application Notes and Protocols for Phenserine Administration in Rodent Models of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenserine, a dual-action acetylcholinesterase (AChE) inhibitor and amyloid precursor protein (APP) synthesis inhibitor, has been investigated as a potential therapeutic agent for Alzheimer's disease (AD).[1] It has demonstrated neuroprotective and neurotrophic effects in various studies.[1] This document provides detailed protocols for the administration of this compound in rodent models of AD, including dosage, administration routes, and subsequent behavioral, biochemical, and histological analyses. The protocols are intended to offer a standardized framework for researchers evaluating the preclinical efficacy of this compound and similar compounds.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, synaptic loss, and the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles.[2] this compound has emerged as a promising drug candidate due to its dual mechanism of action. It not only enhances cholinergic neurotransmission by inhibiting AChE but also reduces the production of the Aβ peptide by modulating APP synthesis.[3][4] Studies in rodent models have shown that this compound can improve cognition, reduce neuroinflammation, and mitigate neurodegeneration.[5] This application note details the established protocols for administering this compound to rodent models to assess its therapeutic potential.

Data Presentation

Table 1: this compound Dosage and Administration in Rodent Models of AD
Rodent ModelThis compound DoseAdministration RouteTreatment DurationKey FindingsReference
Wild-type Mice (mTBI model)2.5 and 5.0 mg/kg, BIDIntraperitoneal (I.P.)5 consecutive daysMitigated cognitive impairment and neurodegeneration.[5]
APP/PSEN1 Transgenic Mice (mTBI model)5.0 mg/kg, BIDIntraperitoneal (I.P.)5 consecutive daysReduced neurodegeneration and microglial activation.[5]
Wild-type Mice7.5 - 75 mg/kg, dailyNot Specified21 consecutive daysDose-dependently decreased total APP, Aβ40, and Aβ42 levels.[6]
RatsNot SpecifiedIntravenous (i.v.) and OralSingle dose100% oral bioavailability, long-lasting AChE inhibition despite short plasma half-life.[7][8]
APPswe Transgenic (Tg2576) MiceNot SpecifiedSystemic16 daysElevated neurogenesis in the subventricular zone.[9][10]
Table 2: Summary of Efficacy Evaluation Methods
Analysis TypeMethodOutcome Measures
Behavioral Novel Object RecognitionAssessment of learning and memory.[5]
Y-MazeEvaluation of spatial working memory.[5][11]
Morris Water MazeAssessment of spatial learning and memory.[11]
Biochemical ELISAQuantification of Aβ40 and Aβ42 levels in brain tissue.[6][12]
Western BlotMeasurement of APP, PSD-95, and Synaptophysin protein levels.[5][6]
Enzyme Activity AssaysAssessment of α-, β-, and γ-secretase activity.[6]
Histological Fluoro-Jade C StainingDetection of degenerating neurons.[5][13]
Immunohistochemistry (IBA1)Quantification of microglial activation.[5]
Immunohistochemistry (GFAP)Assessment of astrocyte activation.[5]
Immunohistochemistry (Doublecortin)Evaluation of neurogenesis.[9][10]

Experimental Protocols

This compound Administration

a. Intraperitoneal (I.P.) Injection

  • Preparation: Dissolve this compound tartrate in sterile, double-distilled water to the desired concentration (e.g., for a 5 mg/kg dose in a 25g mouse, prepare a solution where 0.1 ml contains 0.125 mg of this compound).[5]

  • Animal Restraint: Gently restrain the mouse by scruffing the neck to expose the abdomen.

  • Injection: Insert a 25-27 gauge needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[14] Aspirate to ensure no fluid is drawn back, then inject the solution.

  • Dosage: Administer this compound at doses of 2.5 or 5.0 mg/kg twice daily (BID).[5]

  • Control Group: Administer an equivalent volume of the vehicle (double-distilled water) to control animals.[5]

b. Oral Gavage

  • Preparation: Dissolve this compound in an appropriate vehicle (e.g., water).

  • Gavage Needle Selection: Choose a gavage needle of appropriate size for the rodent (e.g., 18-20 gauge for mice).[15][16]

  • Animal Restraint: Firmly restrain the animal, ensuring the head and neck are extended to straighten the esophagus.[17]

  • Administration: Gently insert the gavage needle into the mouth and advance it along the roof of the mouth into the esophagus.[17] Administer the solution slowly.

  • Volume: The volume administered should not exceed 10 ml/kg body weight.[15]

Behavioral Analyses

a. Novel Object Recognition Test

  • Habituation: Individually habituate mice to an open-field arena for a set period (e.g., 10 minutes) for 2-3 days.

  • Training: Place two identical objects in the arena and allow the mouse to explore for a defined time (e.g., 10 minutes).

  • Testing: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object and record the time the mouse spends exploring each object.

  • Analysis: Calculate the discrimination index as the ratio of time spent exploring the novel object to the total exploration time.

b. Y-Maze Test

  • Procedure: Place the mouse at the end of one arm of the Y-maze and allow it to freely explore the three arms for a set duration (e.g., 8 minutes).[11]

  • Recording: Record the sequence of arm entries.

  • Analysis: An alternation is defined as consecutive entries into three different arms. Calculate the percentage of spontaneous alternation as (number of alternations / (total number of arm entries - 2)) x 100.

Biochemical Analyses

a. Aβ ELISA

  • Tissue Preparation: Homogenize brain tissue (e.g., cortex and hippocampus) in a suitable lysis buffer.

  • Quantification: Use commercially available ELISA kits to measure the levels of Aβ40 and Aβ42 in the brain homogenates according to the manufacturer's instructions.

  • Normalization: Normalize Aβ levels to the total protein concentration of the sample.

b. Western Blot for APP and Synaptic Proteins

  • Protein Extraction: Extract total protein from brain tissue.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against APP, PSD-95, or Synaptophysin, followed by incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize protein bands using a chemiluminescence detection system and quantify band intensity using densitometry software. Normalize to a loading control like β-actin.

Histological Analyses

a. Fluoro-Jade C Staining for Neurodegeneration

  • Tissue Processing: Perfuse animals and prepare brain tissue for cryosectioning.

  • Staining: Mount sections on slides and stain with Fluoro-Jade C according to standard protocols.[13][18]

  • Imaging: Visualize stained sections using fluorescence microscopy.

  • Quantification: Count the number of Fluoro-Jade C-positive cells in specific brain regions (e.g., hippocampus and cortex).[5]

b. Immunohistochemistry for Microglia and Synaptic Markers

  • Antigen Retrieval: Perform antigen retrieval on brain sections if necessary.

  • Blocking and Antibody Incubation: Block non-specific binding and incubate sections with primary antibodies (e.g., anti-IBA1 for microglia, anti-PSD-95 for postsynaptic terminals).

  • Detection: Incubate with a fluorescently labeled secondary antibody.

  • Imaging and Analysis: Acquire images using confocal microscopy and quantify the immunoreactivity or the number of positive cells/structures.

Visualizations

Phenserine_Signaling_Pathway cluster_0 This compound Dual Mechanism of Action cluster_1 Cholinergic Pathway cluster_2 Amyloidogenic Pathway This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits APP_mRNA APP mRNA 5'-UTR This compound->APP_mRNA Binds to ACh Acetylcholine (ACh) Cholinergic_Transmission Enhanced Cholinergic Transmission ACh->Cholinergic_Transmission Increases APP_Translation APP Translation APP_mRNA->APP_Translation Regulates APP Amyloid Precursor Protein (APP) APP_Translation->APP Reduces Abeta Aβ Production APP->Abeta Reduces

Caption: Dual mechanism of action of this compound in AD.

Experimental_Workflow cluster_workflow This compound Efficacy Evaluation in Rodent Models of AD cluster_treatment Treatment Phase cluster_assessment Post-Treatment Assessment start Select Rodent Model (e.g., APP/PSEN1 Tg) phenserine_admin This compound Administration (e.g., 5 mg/kg, BID, I.P.) start->phenserine_admin vehicle_admin Vehicle Administration (Control Group) start->vehicle_admin behavioral Behavioral Testing (Y-Maze, Novel Object Recognition) phenserine_admin->behavioral vehicle_admin->behavioral biochemical Biochemical Analysis (Aβ ELISA, Western Blot) behavioral->biochemical histological Histological Analysis (Fluoro-Jade C, IBA1) biochemical->histological data_analysis Data Analysis and Interpretation histological->data_analysis

Caption: Experimental workflow for evaluating this compound efficacy.

References

Assessing the Cognitive Benefits of Phenserine in Clinical Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cognitive benefits of Phenserine in clinical trials. This document outlines the compound's mechanism of action, summarizes key clinical trial data, and provides detailed protocols for the cognitive assessment tools commonly employed in such studies.

Introduction to this compound and its Dual Mechanism of Action

This compound is a novel drug candidate for the treatment of Alzheimer's disease (AD) that exhibits a dual mechanism of action.[1] Unlike traditional acetylcholinesterase (AChE) inhibitors that solely focus on symptomatic relief, this compound also demonstrates potential disease-modifying effects.[2]

  • Acetylcholinesterase (AChE) Inhibition: As a selective, non-competitive inhibitor of AChE, this compound increases the levels of the neurotransmitter acetylcholine in the brain.[1] This action is known to improve cognitive functions such as memory and learning, which are impaired in AD due to cholinergic deficits.[1]

  • Anti-Amyloid Activity: this compound has been shown to reduce the production of beta-amyloid precursor protein (β-APP) and, consequently, the formation of beta-amyloid (Aβ) plaques.[1][3] This is achieved through the regulation of β-APP mRNA translation.[3] The accumulation of Aβ plaques is a pathological hallmark of Alzheimer's disease and a key target for disease-modifying therapies.

This dual action positions this compound as a promising therapeutic agent that could potentially provide both symptomatic improvement and slow the progression of Alzheimer's disease.

Summary of Cognitive Assessment Data from this compound Clinical Trials

Numerous clinical trials have been conducted to evaluate the efficacy and safety of this compound in patients with mild to moderate Alzheimer's disease. The cognitive benefits have been primarily assessed using standardized neuropsychological tests. Below is a summary of quantitative data from key clinical trials.

Clinical Trial PhaseTreatment GroupNDurationCognitive Assessment ToolMean Change from Baseline (Drug)Mean Change from Baseline (Placebo)p-valueReference
Phase II This compound (10-15 mg b.i.d.)4812 weeksADAS-CogStatistically significant improvement with higher dose--[4][5]
This compound (10-15 mg b.i.d.)-12 weeksCANTAB-PALStatistically significant benefit-p = 0.045[6]
Phase III (Terminated) This compound (15 mg b.i.d.)8312 weeksADAS-Cog-2.5-1.9Not Statistically Significant[6]
This compound (15 mg b.i.d.)52>12 weeksADAS-Cog-3.18-0.66p = 0.0286[6]
This compound (10 mg & 15 mg b.i.d.)38426 weeksADAS-Cog & CIBICEncouraging trends but not statistically significantBetter than expected placebo response-[7][8]

Note: The Phase III trials for this compound were terminated, with some analyses suggesting that methodological issues and a significant placebo response may have confounded the results.[3][7]

Experimental Protocols for Cognitive Assessment

The following are detailed methodologies for the key cognitive assessment tools used in this compound clinical trials. Adherence to these standardized protocols is crucial for ensuring data quality and comparability across studies.

Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)

The ADAS-Cog is the most widely used cognitive assessment tool in Alzheimer's disease clinical trials.[9][10] It evaluates several cognitive domains, including memory, language, praxis, and orientation.

Protocol:

  • Preparation: Ensure a quiet, well-lit testing environment with minimal distractions. Have the ADAS-Cog kit, including scoring sheets, word lists, and object naming items, readily available.

  • Administration:

    • Word Recall: Present a list of 10 words to the participant, one at a time, and ask for immediate recall. Repeat this process for a total of three trials.

    • Naming Objects and Fingers: Present 12 real objects and ask the participant to name them.[11] Also, ask the participant to name the fingers on their dominant hand.[11]

    • Commands: Give a series of commands with increasing complexity (1 to 5 steps) for the participant to follow.[12]

    • Constructional Praxis: Ask the participant to copy four geometric shapes of increasing difficulty.[11]

    • Ideational Praxis: Instruct the participant to perform a multi-step task, such as preparing a letter for mailing.[11]

    • Orientation: Ask questions related to the participant's orientation to person, place, and time.

    • Word Recognition: Present a list of 12 words shown previously, mixed with 12 new distractor words, and ask the participant to identify the words from the original list.

    • Remembering Test Instructions: Assess the participant's ability to remember the instructions for the word recognition task.

    • Spoken Language Ability, Word Finding Difficulty, and Comprehension: These are rated by the examiner based on observations throughout the assessment.

  • Scoring: The ADAS-Cog has a total score of 70 points, with higher scores indicating greater cognitive impairment.[13] Each item is scored based on the number and type of errors. Detailed scoring guidelines are provided in the official ADAS-Cog administration manual.[11]

Cambridge Neuropsychological Test Automated Battery (CANTAB)

CANTAB is a computerized battery of neuropsychological tests that assesses various cognitive domains with high precision.[2][14] It is particularly useful for detecting subtle cognitive changes.

Protocol:

  • System Setup: Use a touchscreen computer with the CANTAB software installed. Ensure the touchscreen is calibrated and clean before each administration.[14]

  • Participant Familiarization: Begin with a motor screening task to familiarize the participant with the touchscreen interface and ensure they have the necessary motor and visual skills to complete the tests.[14]

  • Test Administration: Administer a selection of CANTAB tests relevant to the cognitive domains of interest. For Alzheimer's disease trials, key tests include:

    • Paired Associates Learning (PAL): Assesses visual memory and new learning.[14] Boxes are displayed on the screen, some of which contain a pattern. The participant must remember the location of the patterns.

    • Rapid Visual Information Processing (RVP): Measures sustained attention.[14] Digits are presented in the center of the screen, and the participant must detect specific sequences.

    • Spatial Span (SSP): Assesses working memory capacity.

  • Data Collection and Scoring: The CANTAB software automatically records responses and reaction times, providing objective and accurate data. Scoring is also automated by the system.

Mini-Mental State Examination (MMSE)

The MMSE is a brief, 30-point questionnaire used as a screening tool for cognitive impairment.[15][16] It is often used to determine eligibility for clinical trials and to track global cognitive changes over time.

Protocol:

  • Environment: Conduct the test in a quiet and comfortable setting.

  • Administration: The examiner asks a series of questions and gives instructions to the participant. The MMSE assesses the following domains:[17]

    • Orientation to Time and Place (10 points): Ask for the date, day of the week, season, year, and location.

    • Registration (3 points): Name three unrelated objects and ask the participant to repeat them.

    • Attention and Calculation (5 points): Ask the participant to count backward from 100 by 7s or to spell "world" backward.

    • Recall (3 points): Ask the participant to recall the three objects from the registration task.

    • Language (8 points): Name a pencil and a watch, repeat "No ifs, ands, or buts," follow a three-stage command, read and obey a written command, and write a sentence.

    • Visual Construction (1 point): Ask the participant to copy a complex geometric figure.

  • Scoring: Each correct answer receives one point, for a maximum score of 30. A score of 24 or less is generally considered indicative of cognitive impairment.[17]

Visualizing Key Pathways and Processes

The following diagrams illustrate the signaling pathways of this compound, a typical experimental workflow for a clinical trial, and the logical relationship of the dual-action hypothesis.

Phenserine_Mechanism_of_Action cluster_cholinergic Cholinergic Pathway cluster_amyloid Amyloid Pathway ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis Postsynaptic Postsynaptic Neuron ACh->Postsynaptic Binding APP_mRNA APP mRNA APP Amyloid Precursor Protein (APP) APP_mRNA->APP Translation Abeta Beta-Amyloid (Aβ) APP->Abeta Cleavage Plaques Amyloid Plaques Abeta->Plaques Aggregation This compound This compound This compound->AChE Inhibits This compound->APP_mRNA Inhibits Translation

This compound's Dual Mechanism of Action

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_assessment Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Cognitive Assessment (ADAS-Cog, MMSE) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Treatment_Group This compound Group Randomization->Treatment_Group Placebo_Group Placebo Group Randomization->Placebo_Group Dosing Drug Administration (e.g., 12 weeks) Treatment_Group->Dosing Placebo_Group->Dosing Follow_up Follow-up Assessments (e.g., Weeks 4, 8, 12) Dosing->Follow_up Final_Assessment Final Cognitive Assessment Follow_up->Final_Assessment Data_Analysis Data Analysis (Statistical Comparison) Final_Assessment->Data_Analysis

Cognitive Assessment Workflow in a this compound Clinical Trial

Logical_Relationship This compound This compound AChE_Inhibition AChE Inhibition This compound->AChE_Inhibition APP_Reduction β-APP Reduction This compound->APP_Reduction Symptomatic_Relief Symptomatic Relief (Improved Cognition) AChE_Inhibition->Symptomatic_Relief Disease_Modification Disease Modification (Slowed Progression) APP_Reduction->Disease_Modification

Logical Relationship of this compound's Dual-Action Hypothesis

References

Application of Phenserine in Traumatic Brain Injury Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

Phenserine is a lipophilic, chirally pure compound originally developed as an acetylcholinesterase (AChE) inhibitor for the treatment of Alzheimer's disease (AD).[1] Extensive preclinical research has demonstrated its potential for repositioning as a therapeutic agent for traumatic brain injury (TBI).[2] TBI initiates a complex cascade of primary and secondary injury mechanisms, including neuroinflammation, oxidative stress, glutamate excitotoxicity, and programmed cell death, leading to neuronal loss and long-term cognitive and motor deficits.[3][4] this compound's efficacy in TBI models stems from its ability to target multiple of these pathological pathways through both cholinergic and non-cholinergic mechanisms, making it a promising candidate for a field where no effective pharmacological treatments are currently approved.[2][5][6]

Mechanism of Action

This compound's therapeutic effects in the context of TBI are multifaceted:

  • Cholinergic Action: As a potent AChE inhibitor, this compound increases the synaptic availability of acetylcholine. This is relevant as the cholinergic system is known to be functionally impaired following TBI.[1]

  • Non-Cholinergic Actions: Crucially, many of this compound's neuroprotective benefits are independent of AChE inhibition.[6] Its enantiomer, (+)-Posiphen, which has negligible anti-AChE activity, also shows efficacy in mitigating some TBI-induced deficits, suggesting other primary mechanisms are at play.[1] These non-cholinergic actions include:

    • Anti-inflammatory Effects: this compound significantly reduces neuroinflammation by modulating microglial activation.[1] Studies show it decreases the ratio of activated to resting microglia and reduces the expression of pro-inflammatory cytokines like TNF-α.[1][7] It also mitigates astrocyte activation, as measured by Glial Fibrillary Acidic Protein (GFAP) levels.[6]

    • Anti-apoptotic Effects: The drug exhibits strong neuroprotective properties by preventing programmed cell death (apoptosis).[3][6] It upregulates the anti-apoptotic protein Bcl-2 and Brain-Derived Neurotrophic Factor (BDNF) while reducing levels of pro-apoptotic factors like activated caspase-3.[5][6]

    • Antioxidant Properties: this compound helps counteract oxidative stress, a key component of secondary injury. It protects neurons from oxidative damage and upregulates the activity and expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD1, SOD2) and glutathione peroxidase (GPx).[8][9]

    • Protection from Excitotoxicity: It has been shown to effectively protect neurons from glutamate excitotoxicity, another critical factor in the secondary injury cascade following TBI.[1][8]

Phenserine_Mechanism_of_Action cluster_cascades Secondary Injury Cascades cluster_mechanisms This compound's Actions cluster_outcomes Therapeutic Outcomes TBI Traumatic Brain Injury Neuroinflammation Neuroinflammation (Microglial Activation, TNF-α) TBI->Neuroinflammation OxidativeStress Oxidative Stress (ROS, Lipid Peroxidation) TBI->OxidativeStress Apoptosis Programmed Cell Death (Caspase-3 activation) TBI->Apoptosis Excitotoxicity Glutamate Excitotoxicity TBI->Excitotoxicity Neuroprotection Neuroprotection (Reduced Neuronal Loss) This compound This compound AntiInflammatory Anti-inflammatory This compound->AntiInflammatory Antioxidant Antioxidant (SOD, GPx ↑) This compound->Antioxidant AntiApoptotic Anti-apoptotic (Bcl-2 ↑) This compound->AntiApoptotic AntiExcitotoxic Anti-excitotoxic This compound->AntiExcitotoxic AChE_Inhibition AChE Inhibition This compound->AChE_Inhibition AntiInflammatory->Neuroinflammation Inhibits AntiInflammatory->Neuroprotection Antioxidant->OxidativeStress Reduces Antioxidant->Neuroprotection AntiApoptotic->Apoptosis Inhibits AntiApoptotic->Neuroprotection AntiExcitotoxic->Excitotoxicity Reduces AntiExcitotoxic->Neuroprotection AChE_Inhibition->Neuroprotection FunctionalRecovery Improved Functional Recovery (Motor & Cognitive) Neuroprotection->FunctionalRecovery

Caption: this compound's multifaceted mechanism of action in TBI.

Data Presentation

The following tables summarize quantitative data from key preclinical studies of this compound in mouse models of TBI.

Table 1: Animal Model and Dosing Regimens

TBI ModelAnimal StrainDrug & DoseAdministration RouteTreatment ScheduleReference
Controlled Cortical Impact (CCI)MouseThis compound, 2.5 mg/kgIntraperitoneal (IP)Twice daily (BID) for 5 days, initiated 30 mins post-injury[1]
Weight Drop (Concussive)Wild Type (WT) MouseThis compound, 2.5 mg/kg & 5.0 mg/kgIPBID for 5 days, initiated post-injury[7][9][10]
Weight Drop (Concussive)APP/PSEN1 AD MouseThis compound, 5.0 mg/kgIPBID for 5 days, initiated post-injury[7]

Table 2: Summary of Key Histological and Morphological Outcomes

Outcome MeasureTBI ModelTreatment GroupResult% Change vs. ControlReference
Contusion VolumeCCIThis compound (2.5 mg/kg)Significant Reduction↓ 28.2% (from 18.00% to 12.93%)[1]
Lateral Ventricle SizeCCIThis compound (2.5 mg/kg)Significant Attenuation of EnlargementNot Quantified[1]
Neurodegeneration (FJC+ cells)Weight DropThis compound (5 mg/kg)Full mitigation in cortex & hippocampusStatistically Significant Reduction[7]
Microglial Activation (IBA1-IR)Weight DropThis compound (5 mg/kg)Significant ReductionStatistically Significant Reduction[7]
Astrocyte Activation (GFAP-IR)Weight DropThis compound (5 mg/kg)Full reversal of increaseStatistically Significant Reduction[6]

Table 3: Summary of Key Behavioral Outcomes

Behavioral TestTBI ModelTreatment GroupResultReference
Motor Asymmetry & Sensorimotor FunctionCCIThis compound (2.5 mg/kg)Significant Improvement[1]
Motor Coordination & BalanceCCIThis compound (2.5 mg/kg)Significant Improvement[1]
Visual Memory (Novel Object Recognition)Weight DropThis compound (2.5 & 5.0 mg/kg)Ameliorated Deficits; performance similar to sham[7][10]
Spatial Memory (Y-Maze)Weight DropThis compound (2.5 & 5.0 mg/kg)Ameliorated Deficits[7][10]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments cited in this compound TBI studies.

Controlled Cortical Impact (CCI) TBI Model Protocol (Mouse)

This protocol creates a focal and reproducible brain injury.

  • Animal Preparation: Anesthetize the mouse (e.g., with isoflurane) and fix its head in a stereotaxic frame. Maintain body temperature at 37°C using a heating pad.

  • Surgical Procedure:

    • Make a midline scalp incision to expose the skull.

    • Perform a craniotomy (e.g., 4-5 mm diameter) over the desired cortical area (e.g., parietal cortex) using a high-speed drill, keeping the dura mater intact.

  • Injury Induction:

    • Position a pneumatic or electromagnetic impactor device perpendicular to the exposed dura.

    • Set injury parameters (e.g., 3.0 mm impactor tip, velocity of 6.0 m/s, dwell time of 100 ms, depth of 1.0 mm).

    • Deliver the impact to the cortical surface.

  • Post-Injury Care:

    • Immediately following impact, remove the device.

    • Close the scalp incision with sutures or surgical staples.

    • Administer post-operative analgesics as per approved animal care protocols.

    • Allow the animal to recover in a clean, warm cage.

  • Drug Administration:

    • At the designated time point (e.g., 30 minutes post-CCI), administer this compound (e.g., 2.5 mg/kg, IP) or vehicle control.

    • Continue the dosing regimen as required by the study design (e.g., twice daily for 5 days).[1]

Novel Object Recognition (NOR) Test Protocol

This test assesses visual recognition memory deficits.

  • Habituation (Day 1-2): Place the mouse in an empty, open-field arena (e.g., 40x40 cm) for 5-10 minutes each day to acclimate it to the environment.

  • Familiarization/Training Phase (Day 3):

    • Place two identical objects (A1 and A2) in the arena at designated locations.

    • Allow the mouse to explore the arena and objects for a set period (e.g., 10 minutes).

    • Exploration is defined as the mouse's nose being within 2 cm of the object and pointing towards it.

    • Return the mouse to its home cage.

  • Testing Phase (Day 3, after retention interval):

    • After a retention interval (e.g., 1-24 hours), return the mouse to the arena.

    • The arena now contains one of the familiar objects (A) and one novel object (B) of similar size but different shape and appearance.

    • Record the time spent exploring each object for a set period (e.g., 5 minutes).

  • Data Analysis:

    • Calculate the time spent exploring the familiar (T_familiar) and novel (T_novel) objects.

    • Calculate a preference index or discrimination index: (T_novel - T_familiar) / (T_novel + T_familiar).

    • A positive index indicates a preference for the novel object and intact recognition memory. TBI-injured animals often show a reduced index, which can be ameliorated by effective treatments like this compound.[10]

Immunohistochemistry (IHC) Protocol for Brain Sections

This protocol is used to visualize and quantify cellular markers of injury and inflammation.

  • Tissue Preparation:

    • Deeply anesthetize the mouse and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).

    • Harvest the brain and post-fix in 4% PFA overnight.

    • Cryoprotect the brain by incubating in a sucrose solution (e.g., 30%) until it sinks.

    • Freeze the brain and cut coronal sections (e.g., 30-40 µm thick) using a cryostat.

  • Staining Procedure:

    • Wash sections in phosphate-buffered saline (PBS).

    • Perform antigen retrieval if necessary (e.g., using citrate buffer).

    • Block non-specific binding using a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours.

    • Incubate sections with a primary antibody overnight at 4°C (e.g., anti-IBA1 for microglia, anti-GFAP for astrocytes, anti-TNF-α for cytokine).

    • Wash sections in PBS.

    • Incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature.

    • Wash sections and mount onto slides with a mounting medium containing DAPI (for nuclear counterstaining).

  • Imaging and Analysis:

    • Capture images using a fluorescence or confocal microscope.

    • Quantify the immunoreactivity (e.g., fluorescence intensity, number of positive cells, or area of positive staining) in defined regions of interest (e.g., hippocampus, cortex) using image analysis software like ImageJ.

Experimental_Workflow cluster_injury Phase 1: Injury & Treatment cluster_assessment Phase 2: Assessment cluster_analysis Phase 3: Analysis TBI_Induction TBI Induction (e.g., CCI Model) PostOp_Care Post-Operative Care TBI_Induction->PostOp_Care Drug_Admin Drug Administration (this compound or Vehicle) (e.g., 2.5 mg/kg BID x 5d) PostOp_Care->Drug_Admin Washout Washout Period (e.g., 2 days for behavior) Drug_Admin->Washout Tissue_Harvest Tissue Harvest (Day 3 for acute IHC) (Day 14 for chronic IHC) Drug_Admin->Tissue_Harvest Different Cohort/ Endpoint Behavioral Behavioral Testing (e.g., NOR, Y-Maze) (Day 7-14) Washout->Behavioral Behavioral->Tissue_Harvest IHC Histology & IHC (Stain for IBA1, GFAP, etc.) Tissue_Harvest->IHC Microscopy Microscopy & Imaging IHC->Microscopy Data_Analysis Data Analysis & Quantification Microscopy->Data_Analysis

References

Application Notes and Protocols: Measuring Phenserine's Effect on Brain Amyloid Load with PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Positron Emission Tomography (PET) imaging to quantify the therapeutic efficacy of Phenserine in reducing brain amyloid-beta (Aβ) plaque burden, a key pathological hallmark of Alzheimer's disease.

This compound, a dual-action compound, not only acts as a selective acetylcholinesterase inhibitor but has also been shown to modulate the translation of amyloid precursor protein (APP) mRNA, thereby reducing the production of amyloid-beta peptides.[1][2][3][4][5][6][7] PET imaging offers a non-invasive, quantitative method to assess the in vivo effects of this compound on amyloid deposition in both preclinical and clinical settings.

I. Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and its enantiomer, Posiphen, on APP and amyloid-beta levels as reported in preclinical and clinical studies.

Table 1: Preclinical Efficacy of Posiphen (this compound's Enantiomer) in Mice [8][9]

Dosage (mg/kg/day, 21 days)Change in Total APP Levels (Adjusted for tissue mass)Change in Aβ40 LevelsChange in Aβ42 Levels
7.5Dose-dependent decreaseNot specifiedNot specified
15Significant decreaseSignificant decreaseSignificant decrease
35~40% decrease vs. controlNot specifiedNot specified
75Significant decreaseSignificant decreaseSignificant decrease

Table 2: Reported Reduction in Aβ42 Levels in Humans with this compound Treatment [10]

Study PopulationThis compound DosageReported Reduction in Aβ42
HumansNot specified20% to 37%

II. Experimental Protocols

A. Preclinical Evaluation of this compound in Animal Models

This protocol outlines the methodology for assessing the impact of this compound on brain amyloid levels in a mouse model of Alzheimer's disease.

1. Animal Model:

  • Utilize a transgenic mouse model that develops amyloid plaques (e.g., APP/PS1).

  • House animals under standard laboratory conditions with ad libitum access to food and water.

2. Drug Administration:

  • Prepare this compound or its enantiomer, Posiphen, in a suitable vehicle (e.g., saline).

  • Administer the drug daily via intraperitoneal (i.p.) injection for a period of 21 consecutive days at varying doses (e.g., 7.5, 15, 35, 75 mg/kg).[8][9]

  • Include a control group receiving vehicle injections.

3. Brain Tissue Analysis:

  • At the end of the treatment period, euthanize the animals and harvest the brains.

  • Dissect the cerebral cortex and prepare tissue homogenates.

  • Perform Western blotting to measure the levels of total APP.

  • Utilize enzyme-linked immunosorbent assay (ELISA) to quantify the levels of Aβ40 and Aβ42.

  • Assess the activity of α-, β-, and γ-secretases in the brain samples.

B. Clinical Protocol: Measuring Brain Amyloid Load with ¹¹C-PIB PET Imaging

This protocol is based on methodologies used in clinical trials investigating the effects of this compound in patients with mild Alzheimer's disease.[7]

1. Patient Population:

  • Recruit patients diagnosed with mild Alzheimer's disease.

  • Obtain informed consent from all participants.

2. Study Design:

  • A randomized, double-blind, placebo-controlled design is recommended.

  • Phase 1 (e.g., 3 months):

    • Treatment Group: Oral administration of this compound (e.g., 30 mg/day).

    • Control Group: Placebo.

  • Phase 2 (e.g., 3-6 months):

    • Open-label extension where the placebo group may be switched to a standard-of-care treatment (e.g., donepezil) and the this compound group continues treatment.

  • PET scans should be conducted at baseline, 3 months, and 6 months.

3. ¹¹C-PIB PET Imaging Protocol: [3][4][6][11][12]

  • Patient Preparation:

    • Patients should fast for at least 4 hours prior to the scan.

    • Ensure the patient is comfortably positioned in a quiet, dimly lit room to minimize anxiety and movement.

  • Radiotracer Administration:

    • Administer an intravenous bolus injection of ¹¹C-Pittsburgh Compound B (¹¹C-PIB). The typical dosage is around 4.0 MBq/kg or 6-20 mCi.[4][12]

  • Image Acquisition:

    • Perform a dynamic 3D PET scan for 60-70 minutes post-injection.[3][4]

    • Alternatively, a static acquisition can be performed for 20 minutes, starting 40-50 minutes after injection.[6][11]

    • A low-dose CT scan should be acquired for attenuation correction.

4. Quantitative PET Data Analysis Workflow: [2][5][13]

  • Image Preprocessing:

    • Perform motion correction on the dynamic PET images.

    • Co-register the PET images to a corresponding MRI scan for anatomical reference.

    • Spatially normalize the images to a standard template (e.g., MNI space).

  • Calculation of Standardized Uptake Value Ratio (SUVR):

    • Define Regions of Interest (ROIs) for cortical areas known to accumulate amyloid (e.g., frontal, parietal, temporal, and cingulate cortices).

    • Define a reference region with low amyloid binding, typically the cerebellar cortex.

    • Calculate the SUVR for each cortical ROI by dividing its mean tracer uptake by the mean uptake in the reference region.

  • Statistical Analysis:

    • Compare the changes in SUVR from baseline to follow-up scans between the this compound and control groups using appropriate statistical tests (e.g., ANOVA, t-tests).

    • Correlate changes in SUVR with changes in cognitive scores and cerebrospinal fluid (CSF) biomarkers (Aβ40, Aβ42).

III. Visualizations: Signaling Pathways and Experimental Workflow

Phenserine_Mechanism cluster_translation Cellular Translation Machinery cluster_gene Gene Expression Ribosome Ribosome APP_Protein Amyloid Precursor Protein (APP) Ribosome->APP_Protein Protein Synthesis Amyloid_Beta Amyloid-Beta (Aβ) Peptides APP_Protein->Amyloid_Beta Proteolytic Processing APP_Gene APP Gene APP_mRNA APP mRNA APP_Gene->APP_mRNA Transcription 5_UTR 5' Untranslated Region (5'-UTR) This compound This compound This compound->5_UTR Binds to and inhibits translation 5_UTR->Ribosome Translation Initiation

Caption: this compound's mechanism of action on APP translation.

PET_Workflow cluster_patient Patient Protocol cluster_analysis Data Analysis Patient_Recruitment Recruit Patients with Mild Alzheimer's Disease Baseline_Scan Baseline ¹¹C-PIB PET Scan Patient_Recruitment->Baseline_Scan Treatment Administer this compound or Placebo (3 months) Baseline_Scan->Treatment Followup_Scan_1 3-Month Follow-up ¹¹C-PIB PET Scan Treatment->Followup_Scan_1 Extension Open-label Extension (3-6 months) Followup_Scan_1->Extension Followup_Scan_2 6-Month Follow-up ¹¹C-PIB PET Scan Extension->Followup_Scan_2 Image_Acquisition PET Image Acquisition (60-70 min dynamic scan) Followup_Scan_2->Image_Acquisition Data Input Preprocessing Image Preprocessing (Motion Correction, Co-registration) Image_Acquisition->Preprocessing SUVR_Calc SUVR Calculation (Cortical ROI / Cerebellar ROI) Preprocessing->SUVR_Calc Stats Statistical Analysis (Compare SUVR changes) SUVR_Calc->Stats

Caption: Workflow for clinical PET imaging and data analysis.

References

Application Notes and Protocols: Measuring Synaptic Density Changes After Phenserine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Synaptic density, the number of synapses in a given volume of brain tissue, is a critical indicator of brain health and cognitive function. Alterations in synaptic density are a hallmark of neurodegenerative diseases such as Alzheimer's disease (AD). Phenserine is an experimental drug that has been investigated for AD treatment. It exhibits a dual mechanism of action that makes it a compelling candidate for influencing synaptic health.

This compound is a selective, reversible acetylcholinesterase (AChE) inhibitor, which increases the availability of the neurotransmitter acetylcholine at the synapse, a mechanism known to enhance cognition.[1][2][3] Beyond this cholinergic action, this compound and its enantiomer (+)-phenserine (posiphen) also modulate the synthesis of β-amyloid precursor protein (APP) by acting on the 5'-untranslated region of its mRNA.[1][4][5] This post-transcriptional regulation reduces the production of APP and, consequently, the generation of amyloid-beta (Aβ) peptides, which are central to AD pathology and are known to be synaptotoxic.[4][6]

Furthermore, studies have demonstrated that this compound possesses neurotrophic and neuroprotective properties, including the ability to increase levels of brain-derived neurotrophic factor (BDNF) and activate pro-survival signaling pathways like PKC and ERK.[7][8][9] Given that this compound can both reduce synaptotoxic Aβ and promote neurotrophic signaling, it is crucial to quantify its effects on synaptic density. One study has already shown that (-)-phenserine can mitigate the loss of pre- and post-synaptic proteins in a mouse model of traumatic brain injury.[10]

These application notes provide a comprehensive overview and detailed protocols for measuring changes in synaptic density following this compound treatment, utilizing established molecular and imaging techniques.

2.0 this compound's Mechanism of Action on Synaptic Integrity

This compound's potential to modulate synaptic density is rooted in its dual mechanisms. By reducing Aβ production, it can alleviate the primary driver of synapse loss in AD. Concurrently, by promoting neurotrophic factor signaling, it may actively support synapse formation (synaptogenesis) and maintenance. The signaling pathways implicated in these effects are critical targets for analysis.

Phenserine_Signaling This compound This compound ache Acetylcholinesterase (AChE) This compound->ache Inhibits app_mrna APP mRNA (5'-UTR) This compound->app_mrna Inhibits Translation pkc_erk PKC / ERK Pathways This compound->pkc_erk Activates ach Acetylcholine ache->ach Degrades synaptic_plasticity Synaptic Plasticity & Survival ach->synaptic_plasticity Promotes app APP Synthesis app_mrna->app abeta Aβ Production app->abeta synaptotoxicity Aβ-induced Synaptotoxicity abeta->synaptotoxicity synaptic_density Synaptic Density synaptotoxicity->synaptic_density Decreases bdnf BDNF Levels pkc_erk->bdnf bdnf->synaptic_plasticity synaptic_plasticity->synaptic_density Increases

Caption: this compound's dual-action signaling pathway affecting synaptic density.

3.0 Methodologies for Measuring Synaptic Density

Methodology Resolution Throughput Primary Measurement Pros Cons
Electron Microscopy (EM) <1 nmVery LowDirect visualization and count of synaptic structures (e.g., PSD, vesicles).[11]Gold standard for ultrastructural detail; unambiguous synapse identification.[12]Extremely labor-intensive; requires specialized equipment; analyzes very small tissue volumes.[13]
Array Tomography (AT) ~70 nm (axial)Medium-HighHigh-resolution 3D count and protein composition of individual synapses.[14]High-throughput; allows for multiplexing (many antibodies); bridges light and electron microscopy.[12][15]Technically demanding; requires specialized sectioning and imaging systems.
Confocal Microscopy (IHC/IF) ~200 nm (lateral)HighDensity of co-localized pre- and post-synaptic protein puncta.[11]Widely accessible; high-throughput; allows analysis of larger brain regions.Indirect measure of synapses; resolution can be limiting; antibody-dependent.[11]
Western Blotting N/AHighTotal abundance of specific synaptic proteins in tissue homogenates.[16]Simple, rapid, and quantitative for overall protein level changes.Does not provide spatial information or a direct count of synapses; reflects protein levels, not structures.

4.0 Experimental and Analytical Workflow

A typical experiment to assess the effect of this compound on synaptic density involves several key stages, from animal treatment to final data interpretation.

Experimental_Workflow cluster_treatment In Vivo Phase cluster_processing Tissue Processing cluster_analysis Analytical Phase cluster_imaging Imaging Techniques cluster_biochem Biochemical Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Interpretation animal_model Animal Model (e.g., AD transgenic mice) treatment This compound Treatment (vs. Vehicle Control) animal_model->treatment perfusion Perfusion & Brain Extraction treatment->perfusion tissue_prep Fixation & Sectioning perfusion->tissue_prep homogenization Homogenization (for Western Blot) perfusion->homogenization ihc Immunohistochemistry (IHC) tissue_prep->ihc at Array Tomography (AT) tissue_prep->at wb Western Blot homogenization->wb imaging Confocal / Slide Scanning ihc->imaging at->imaging densitometry Western Blot: Densitometry wb->densitometry quantification Image Analysis: Puncta Co-localization imaging->quantification results Correlate Findings & Draw Conclusions quantification->results densitometry->results

Caption: General workflow for measuring synaptic density changes after treatment.

5.0 Detailed Experimental Protocols

Protocol 1: Immunohistochemistry (IHC) for Synaptic Puncta Analysis

Objective: To quantify synaptic density by measuring the co-localization of pre-synaptic (Synaptophysin) and post-synaptic (PSD-95) markers in specific brain regions. A synapse is defined as a co-localized punctum of these two markers.[17]

Materials:

  • Primary Antibodies:

    • Mouse anti-Synaptophysin (e.g., clone 27G12)

    • Rabbit anti-PSD-95

  • Secondary Antibodies:

    • Goat anti-Mouse IgG, Alexa Fluor 488

    • Goat anti-Rabbit IgG, Alexa Fluor 594

  • Reagents: 4% Paraformaldehyde (PFA), Phosphate-Buffered Saline (PBS), Triton X-100, Normal Goat Serum (NGS), DAPI, VectaMount or similar mounting medium.

  • Equipment: Vibratome or cryostat, confocal microscope, image analysis software (e.g., ImageJ with Puncta Analyzer plugin).

Procedure:

  • Tissue Preparation:

    • Deeply anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

    • Post-fix the extracted brain in 4% PFA overnight at 4°C, then transfer to a 30% sucrose solution for cryoprotection.

    • Section the brain into 30-40 µm thick coronal sections using a cryostat or vibratome. Store sections in a cryoprotectant solution at -20°C.

  • Immunostaining:

    • Wash free-floating sections three times in PBS for 10 minutes each.

    • Permeabilize and block the sections for 1-2 hours at room temperature in a blocking buffer (e.g., PBS containing 5% NGS and 0.3% Triton X-100).

    • Incubate sections with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.[18]

    • Wash sections three times in PBS for 10 minutes each.

    • Incubate with corresponding Alexa Fluor-conjugated secondary antibodies (diluted 1:1000 in blocking buffer) for 2 hours at room temperature, protected from light.[18]

    • Wash sections three times in PBS for 10 minutes each.

    • Mount sections onto slides and coverslip using mounting medium containing DAPI.

  • Imaging and Analysis:

    • Acquire z-stack images from the brain region of interest (e.g., hippocampus CA1, cortex) using a confocal microscope with a 63x oil-immersion objective.

    • Ensure imaging parameters (laser power, gain, pinhole) are kept constant across all samples.

    • Use image analysis software to quantify the number of co-localized Synaptophysin and PSD-95 puncta per unit volume.[17]

Protocol 2: Western Blotting for Synaptic Protein Quantification

Objective: To measure the relative abundance of key pre-synaptic (Synaptophysin) and post-synaptic (PSD-95) proteins in brain tissue homogenates from this compound-treated and control animals.

Materials:

  • Primary Antibodies:

    • Rabbit anti-Synaptophysin

    • Mouse anti-PSD-95

    • Mouse anti-β-Actin (or other loading control)

  • Secondary Antibodies:

    • HRP-conjugated Goat anti-Rabbit IgG

    • HRP-conjugated Goat anti-Mouse IgG

  • Reagents: RIPA buffer with protease/phosphatase inhibitors, BCA Protein Assay Kit, Laemmli sample buffer, SDS-PAGE gels, nitrocellulose or PVDF membranes, blocking buffer (5% non-fat milk or BSA in TBST), ECL substrate.

  • Equipment: Tissue homogenizer, centrifuge, electrophoresis and blotting apparatus, imaging system (e.g., ChemiDoc).

Procedure:

  • Sample Preparation:

    • Dissect the brain region of interest on ice and homogenize in ice-cold RIPA buffer.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.[19]

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[20]

  • Immunodetection:

    • Block the membrane in blocking buffer for 1 hour at room temperature.[21]

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis using software like ImageJ. Normalize the band intensity of target proteins (Synaptophysin, PSD-95) to the loading control (β-Actin).

Protocol 3: Methodological Overview for Array Tomography (AT)

Objective: To perform high-throughput, high-resolution quantitative analysis of synaptic density and protein composition.

Procedure Overview:

  • Tissue Preparation: Small blocks of brain tissue are fixed, dehydrated, and embedded in a hard acrylic resin (e.g., LRWhite).[12]

  • Ultrathin Sectioning: An ultramicrotome is used to cut ribbons of ultrathin (70-90 nm) serial sections from the resin block. These ribbons are mounted on coated glass slides.[14]

  • Cyclical Staining and Imaging: The slides undergo repeated cycles of immunofluorescence staining, imaging, and antibody elution.[22] In each cycle, the sections are stained for a few synaptic markers, and high-resolution images are captured. The antibodies are then stripped away, and the process is repeated with a new set of antibodies.

  • Image Processing and Analysis: The images from all cycles are computationally aligned (registered) to create a 3D volume dataset.[12] Specialized software is used to identify and segment individual synapses and quantify their density, size, and the intensity of each protein marker within them.

6.0 Data Presentation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison between treatment groups.

Table: Example Data Summary for Synaptic Density Analysis (Hippocampus CA1)

Treatment GroupNSynaptic Density (Co-localized puncta / 1000 µm³)Relative Synaptophysin Level (Western Blot, % of Control)Relative PSD-95 Level (Western Blot, % of Control)
Vehicle Control 8150.5 ± 12.3100 ± 8.5100 ± 9.1
This compound (5 mg/kg) 8185.2 ± 15.1 125.6 ± 10.2 *121.4 ± 11.5 *
This compound (10 mg/kg) 8210.8 ± 18.4 **145.3 ± 12.8 **138.9 ± 13.2 **
Data are presented as Mean ± SEM. Statistical significance vs. Vehicle Control: *p < 0.05, *p < 0.01.

Measuring the impact of this compound on synaptic density requires a rigorous and multi-modal approach. Combining high-resolution imaging techniques like confocal microscopy with biochemical methods such as Western blotting provides a comprehensive assessment. Confocal imaging of co-localized synaptic markers offers a direct, albeit proxy, measure of synaptic numbers in specific anatomical regions. This is complemented by Western blotting, which confirms whether these structural changes are accompanied by alterations in the overall abundance of key synaptic proteins. For studies requiring the highest level of detail on individual synaptic composition, Array Tomography is a powerful, albeit more complex, option. By employing these detailed protocols, researchers can robustly evaluate the synaptogenic and neuroprotective potential of this compound, providing critical insights for its development as a therapeutic agent for neurodegenerative diseases.

References

Troubleshooting & Optimization

Phenserine Technical Support Center: Troubleshooting Poor Tolerability and Side Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the tolerability and side effects of Phenserine in experimental settings.

Troubleshooting Guides

This section offers guidance on identifying and mitigating common adverse effects observed during preclinical and clinical research with this compound.

Issue 1: Gastrointestinal Disturbances (Nausea, Vomiting, Diarrhea)

Q1: My animal subjects are exhibiting signs of nausea and vomiting after this compound administration. How can I confirm this is a drug-related effect and what can I do to mitigate it?

A1: Gastrointestinal (GI) issues are the most frequently reported side effects of acetylcholinesterase (AChE) inhibitors like this compound[1][2]. This is due to the increased levels of acetylcholine in the peripheral nervous system, which stimulates muscarinic receptors in the gut, leading to increased motility and secretions[3].

Troubleshooting Steps:

  • Dose-Response Assessment: Determine if the incidence and severity of GI effects are dose-dependent. A Phase I study in healthy elderly volunteers noted dose-limiting nausea and vomiting at a 20 mg single dose, while lower doses were better tolerated[1][4].

  • Gradual Dose Escalation: Implement a "start low, go slow" dosing strategy[3]. A gradual increase in the this compound dose can help the system adapt and may reduce the severity of GI side effects. A Phase II study successfully used a dose escalation from 5 mg twice daily to 10 mg twice daily over two weeks[1].

  • Dietary Modifications (for animal studies): Ensure a consistent and easily digestible diet for your animal subjects. Avoid sudden changes in their feed around the time of drug administration.

  • Monitor Fluid and Electrolyte Balance: In cases of severe vomiting or diarrhea, it is crucial to monitor for dehydration and electrolyte imbalances, and provide supportive care as needed.

Q2: We are observing a higher-than-expected rate of diarrhea in our rodent models. What is the underlying mechanism and how can we manage this?

A2: Diarrhea is a common cholinergic side effect resulting from increased stimulation of muscarinic M3 receptors in the smooth muscle of the gastrointestinal tract, leading to increased contractility and peristalsis[3][5].

Management Strategies:

  • Re-evaluate Dosing Regimen: As with nausea and vomiting, a dose reduction or a slower titration schedule may alleviate diarrhea.

  • Anticholinergic Agents (with caution): In a research setting, co-administration with a peripherally-acting anticholinergic agent could be explored to counteract the effects of this compound on the gut. However, this could also interfere with the intended therapeutic effects of this compound and should be carefully considered and justified in the experimental design.

  • Symptomatic Treatment: In animal studies, providing adequate hydration and monitoring for signs of distress is essential.

Issue 2: Cardiovascular Effects (Bradycardia)

Q1: Our telemetry data in a canine model shows a significant decrease in heart rate (bradycardia) following this compound administration. What is the mechanism, and what are the key monitoring parameters?

A1: Bradycardia is a known side effect of AChE inhibitors due to their vagotonic effects on the heart[6]. Increased acetylcholine levels stimulate M2 muscarinic receptors in the sinoatrial (SA) node of the heart, which decreases the rate of depolarization and slows the heart rate[7][8][9].

Key Monitoring Parameters:

  • Heart Rate and Rhythm: Continuous telemetry is the gold standard for animal studies. In clinical settings, regular monitoring of pulse is recommended[10].

  • Electrocardiogram (ECG): An ECG can provide detailed information on cardiac conduction and identify any potential arrhythmias.

  • Blood Pressure: Monitor for any concurrent changes in blood pressure.

Mitigation Strategies:

  • Dose Adjustment: Bradycardia is often dose-dependent. A reduction in the this compound dose may be necessary if a clinically significant decrease in heart rate is observed.

  • Exclusion Criteria: For clinical studies, patients with pre-existing severe cardiac conditions, such as significant arrhythmias or sick sinus syndrome, may be at higher risk and should be carefully screened[11].

Issue 3: Neurological and Muscular Side Effects (Tremors, Dizziness)

Q1: We are observing fine tremors in our rat models at higher doses of this compound. Is this an expected side effect?

A1: Yes, tremors are a potential cholinergic side effect that can occur with overdosing of this compound (20 mg/kg and above)[7]. This is due to the excessive stimulation of nicotinic receptors at the neuromuscular junction[12]. Dizziness has also been reported in clinical trials[1].

Troubleshooting and Monitoring:

  • Behavioral Observation: Carefully observe and score the severity and frequency of tremors.

  • Dose-response Relationship: Establish the dose at which tremors become apparent and determine if it is within the intended therapeutic window for your study.

  • Electromyography (EMG): In more detailed preclinical studies, EMG can be used to quantify muscle activity and the characteristics of the tremors.

Data on this compound Side Effects from Clinical Trials

The following table summarizes the frequency of common adverse events observed in a clinical trial of this compound at a dose of 15 mg twice daily compared to a placebo group[1].

Adverse EventThis compound (15 mg BID) - FrequencyPlacebo - Frequency
NauseaMore FrequentLess Frequent
VomitingMore FrequentLess Frequent
DizzinessMore FrequentLess Frequent
HeadacheMore FrequentLess Frequent
Withdrawals due to Adverse Events 5.9% 6.1%

Note: "More Frequent" indicates a higher incidence in the this compound group compared to placebo, as reported in the study, which did not provide specific percentages for these particular events in the main text but highlighted their increased occurrence[1].

Experimental Protocols

Preclinical Safety Pharmacology and Toxicology Assessment of an Acetylcholinesterase Inhibitor (Generalized Protocol)

Objective: To evaluate the safety profile of a novel acetylcholinesterase inhibitor, such as this compound, in a preclinical animal model.

Methodology:

  • Animal Model: Select two appropriate species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog), as per regulatory guidelines.

  • Dose Formulation and Administration: The test compound should be formulated in a suitable vehicle. Administration can be oral (gavage) or intravenous, depending on the intended clinical route.

  • Study Design:

    • Single-Dose Toxicity Study: Administer single escalating doses to different groups of animals. Observe for clinical signs of toxicity and mortality for up to 14 days. Determine the maximum tolerated dose (MTD).

    • Repeated-Dose Toxicity Study: Administer the compound daily for a specified duration (e.g., 28 or 90 days) at multiple dose levels (low, mid, high) and a vehicle control.

  • Parameters to be Monitored:

    • Clinical Observations: Daily cage-side observations for any changes in behavior, appearance, or signs of toxicity.

    • Body Weight and Food Consumption: Record weekly.

    • Ophthalmology: Conduct examinations at the beginning and end of the study.

    • Cardiovascular Monitoring: Use telemetry to continuously monitor ECG, heart rate, and blood pressure in a subset of animals.

    • Respiratory Assessment: Use whole-body plethysmography to measure respiratory rate and tidal volume.

    • Neurological Assessment: Conduct a functional observational battery (FOB) to assess sensory, motor, and autonomic function.

    • Clinical Pathology: Collect blood and urine samples at specified intervals for hematology, clinical chemistry, and urinalysis.

    • Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and preserve organs and tissues for histopathological examination.

  • Data Analysis: Analyze all data for statistically significant differences between the treated and control groups.

Clinical Trial Protocol for Assessing Tolerability of this compound (Based on a Phase 1b/2a Design)

Objective: To assess the safety and tolerability of ascending doses of this compound in human subjects.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study.

  • Participant Population: Healthy volunteers or patients with the target indication (e.g., mild to moderate Alzheimer's disease).

  • Dosing Regimen:

    • Start with a low single dose of this compound.

    • Gradually escalate the dose in subsequent cohorts of participants, based on the safety and tolerability data from the previous cohort.

    • May include multiple-dose arms where participants receive the drug for a specified period (e.g., 7-14 days).

  • Safety and Tolerability Assessments:

    • Adverse Event (AE) Monitoring: Record all AEs, including their severity, duration, and relationship to the study drug.

    • Vital Signs: Monitor blood pressure, heart rate, respiratory rate, and temperature at regular intervals.

    • ECGs: Perform ECGs at baseline and at specified time points after dosing.

    • Laboratory Safety Tests: Collect blood and urine samples for hematology, clinical chemistry, and urinalysis.

    • Physical and Neurological Examinations: Conduct at screening and at the end of the study.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Assessments:

    • PK: Collect blood samples at various time points to determine the drug's concentration-time profile, half-life, and other PK parameters.

    • PD: Measure the inhibition of acetylcholinesterase activity in red blood cells as a biomarker of the drug's effect.

  • Data Analysis: Summarize safety and tolerability data by dose group. Analyze PK/PD data to establish a dose-response relationship.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involved in the common side effects of this compound.

G cluster_0 Gastrointestinal Smooth Muscle Cell ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction (Increased Motility) Ca2_release->Contraction PKC->Contraction

Caption: Muscarinic M3 Receptor Signaling in Gastrointestinal Smooth Muscle.

G cluster_1 Cardiac Pacemaker Cell (SA Node) ACh Acetylcholine M2R M2 Muscarinic Receptor ACh->M2R Binds to Gi Gi Protein M2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits K_channel GIRK Channel (K⁺ Channel) Gi->K_channel βγ subunits activate cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Bradycardia Decreased Heart Rate (Bradycardia) PKA->Bradycardia Reduced phosphorylation of Ca²⁺ channels K_efflux ↑ K⁺ Efflux K_channel->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Bradycardia Slower depolarization

Caption: Muscarinic M2 Receptor Signaling in Cardiac Pacemaker Cells.

G cluster_2 Neuromuscular Junction ACh Acetylcholine nAChR Nicotinic ACh Receptor ACh->nAChR Binds to Na_influx Na⁺ Influx nAChR->Na_influx Opens channel Depolarization End-Plate Potential (Depolarization) Na_influx->Depolarization AP Muscle Action Potential Depolarization->AP Contraction Muscle Contraction AP->Contraction Tremors Tremors / Fasciculations (with excessive stimulation) Contraction->Tremors

Caption: Nicotinic Receptor Signaling at the Neuromuscular Junction.

Frequently Asked Questions (FAQs)

Q1: Why does this compound have a better tolerability profile compared to older acetylcholinesterase inhibitors like physostigmine?

A1: this compound's improved tolerability is attributed to several factors. It is significantly less toxic than physostigmine[13][14]. Additionally, its rapid clearance from the blood may reduce the incidence and severity of peripheral cholinergic side effects[1].

Q2: What are the primary mechanisms behind this compound's side effects?

A2: The side effects of this compound are primarily due to its mechanism of action as an acetylcholinesterase inhibitor. By preventing the breakdown of acetylcholine, it increases the concentration of this neurotransmitter at cholinergic synapses throughout the body. This leads to the overstimulation of:

  • Muscarinic receptors: Found in smooth muscle, cardiac muscle, and glands, leading to side effects like nausea, vomiting, diarrhea, bradycardia, and increased secretions[3][9][13].

  • Nicotinic receptors: Located at the neuromuscular junction, which can result in muscle fasciculations and tremors at high doses[12].

Q3: this compound failed in Phase III clinical trials. Was this due to poor tolerability?

A3: While all drugs have side effects, the failure of this compound in Phase III trials was not primarily attributed to poor tolerability. In fact, preliminary reviews of the Phase III data revealed no major safety or tolerability concerns[15]. Some researchers suggest that methodological issues in the clinical trials may have contributed to the failure to demonstrate efficacy[4].

Q4: Is there a way to predict which patients might experience more severe side effects with this compound?

A4: While difficult to predict with certainty for every individual, patients with pre-existing conditions related to the cholinergic system may be more susceptible. For example, individuals with a history of gastrointestinal ulcers, asthma, or certain cardiac conditions like bradycardia should be monitored more closely when using any acetylcholinesterase inhibitor[10]. A new Phase 1b clinical trial is underway to better characterize the dose-response relationship and safety profile of this compound, which will provide more data to guide future studies[2][11].

Q5: What are the non-cholinergic effects of this compound, and do they contribute to its side effect profile?

A5: this compound has been shown to have non-cholinergic actions, including the ability to reduce the production of the amyloid-beta precursor protein (APP)[4]. These effects are being investigated for their potential therapeutic benefits in Alzheimer's disease. Currently, there is no evidence to suggest that these non-cholinergic mechanisms contribute significantly to the common adverse effects, which are predominantly linked to its primary action as an acetylcholinesterase inhibitor.

References

Technical Support Center: Optimizing Phenserine Dosage and Managing Cholinergic Side Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with Phenserine. The information is designed to help optimize dosage while minimizing cholinergic side effects during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

This compound is an acetylcholinesterase (AChE) inhibitor.[1] Its primary mechanism is to block the AChE enzyme, which is responsible for breaking down the neurotransmitter acetylcholine (ACh). This inhibition leads to increased levels and prolonged availability of ACh in the synaptic cleft, enhancing cholinergic neurotransmission.[1] In addition to its role as an AChE inhibitor, this compound has been shown to modulate the processing of amyloid precursor protein (APP), suggesting a potential disease-modifying effect in Alzheimer's disease.[2]

Q2: What are the common cholinergic side effects observed with this compound administration in preclinical models?

The cholinergic side effects of this compound are dose-dependent and stem from the overstimulation of the cholinergic system. In preclinical studies with rodents, observed side effects can include:

  • Salivation

  • Lacrimation (tearing)

  • Urinary incontinence

  • Diarrhea

  • Gastrointestinal distress

  • Emesis (vomiting)

  • Muscle fasciculations and tremors

  • Bradycardia (slowed heart rate)[3]

At higher doses, more severe signs of cholinergic crisis may be observed, such as respiratory distress and seizures.[4]

Q3: At what doses are cholinergic side effects typically observed in rodents?

Q4: How can I prepare this compound for administration in my experiments?

This compound is typically available as a powder. For in vivo experiments, it is recommended to prepare a fresh solution on the day of use. A common vehicle for administration is a mixture of DMSO, PEG300, Tween-80, and saline. For example, a solution could be prepared with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. If the compound precipitates, gentle heating and/or sonication can be used to aid dissolution.

Q5: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Once in solution, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.

Troubleshooting Guides

Problem: Unexpected severity of cholinergic side effects at a planned dose.

Possible Cause:

  • Individual animal sensitivity.

  • Error in dose calculation or preparation.

  • Interaction with other administered compounds.

Solution:

  • Immediate Action: If an animal displays severe signs of cholinergic toxicity (e.g., respiratory distress, seizures), provide immediate supportive care. This may include ensuring a clear airway and maintaining body temperature.

  • Dose Verification: Double-check all dose calculations and the concentration of the prepared this compound solution.

  • Dose Reduction: In subsequent experiments, start with a lower dose and perform a dose-escalation study to identify the maximum tolerated dose (MTD) in your specific model.

  • Staggered Dosing: If administering other compounds, consider a staggered dosing schedule to rule out potential drug-drug interactions that may exacerbate cholinergic effects.

Problem: High variability in the behavioral or physiological response to this compound.

Possible Cause:

  • Inconsistent drug administration (e.g., intraperitoneal vs. subcutaneous injection technique).

  • Variability in animal weight, age, or health status.

  • Stress-induced physiological changes affecting drug metabolism and response.

Solution:

  • Standardize Administration: Ensure all personnel are using a consistent and accurate method for drug administration.

  • Homogenize Animal Groups: Use animals of a similar age and weight range and ensure they are in good health before starting the experiment.

  • Acclimatization: Properly acclimate animals to the experimental environment and handling procedures to minimize stress.

  • Control for Circadian Rhythms: Conduct experiments at the same time of day to minimize variations due to circadian rhythms.

Data Presentation

Table 1: Summary of this compound Dosages and Observed Effects in Rodents

Dose Range (mg/kg)Route of AdministrationAnimal ModelObserved EffectsReference(s)
1 - 3i.p.Aged Fischer-344 RatsImproved maze learning, no obvious side effects.[6]
0.25 - 0.75i.p.Fischer-344 RatsAttenuated CPP-induced learning deficit.[7]
1.5 - 10i.p.Fischer-344 RatsAmeliorated scopolamine-induced learning impairment (7.5 mg/kg was less effective).[5]
up to 15Not specifiedRatsMaximal administration reported.[1]
20i.v.RatsReported as not associated with toxicity or death in one source, but as an overdose with cholinergic side effects in another.[1][8]

Experimental Protocols

Protocol 1: Measurement of Acetylcholinesterase (AChE) Activity (Ellman's Method)

This protocol is adapted from the widely used spectrophotometric method developed by Ellman and colleagues.

Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer

  • 75 mM Acetylthiocholine Iodide (ATCI) solution in deionized water

  • Tissue homogenate or blood plasma sample

  • This compound (as a control inhibitor, if desired)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare all solutions fresh. Keep the ATCI solution on ice.

  • Sample Preparation:

    • For tissue samples, homogenize the tissue in ice-cold phosphate buffer and centrifuge to obtain a clear supernatant.

    • For plasma samples, collect blood and centrifuge to separate the plasma.

  • Assay Setup (in a 96-well plate):

    • Blank: 200 µL Phosphate Buffer + 50 µL DTNB solution.

    • Control (100% activity): 150 µL Phosphate Buffer + 50 µL DTNB solution + 10 µL of sample.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 50 µL DTNB solution + 10 µL of this compound solution (at desired concentration) + 10 µL of sample.

  • Pre-incubation:

    • Add all components except ATCI to the wells.

    • Mix gently and incubate the plate for 10-15 minutes at room temperature.

  • Initiate Reaction:

    • Add 10 µL of the ATCI solution to all wells except the blank to start the reaction.

  • Kinetic Measurement:

    • Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition can be calculated using the formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100

Protocol 2: In Vivo Microdialysis for Acetylcholine Measurement in the Rat Brain

This protocol provides a general framework for in vivo microdialysis. Specific stereotaxic coordinates will depend on the brain region of interest.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Microdialysis probes and guide cannulae

  • Syringe pump and gastight syringes

  • Artificial cerebrospinal fluid (aCSF)

  • AChE inhibitor (e.g., neostigmine) to be included in the aCSF to prevent ACh degradation

  • Fraction collector

  • Analytical system for ACh quantification (e.g., HPLC with electrochemical detection or LC-MS/MS)

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Perform a craniotomy over the target brain region.

    • Slowly lower the guide cannula to the desired stereotaxic coordinates.

    • Secure the guide cannula to the skull using dental cement.

    • Allow the animal to recover for at least 48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, gently restrain the animal and insert the microdialysis probe through the guide cannula.

    • Connect the probe inlet to a syringe pump and perfuse with aCSF containing an AChE inhibitor (e.g., 100 nM neostigmine) at a low flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 1-2 hours for the probe to equilibrate with the brain tissue.

    • Begin collecting dialysate samples into vials in a fraction collector at regular intervals (e.g., every 10-20 minutes).

    • Administer this compound (or vehicle) and continue collecting dialysate samples to measure the effect on extracellular ACh levels.

  • Sample Analysis:

    • Immediately freeze the collected dialysate samples on dry ice or at -80°C to prevent ACh degradation.

    • Analyze the concentration of ACh in the samples using a highly sensitive method like HPLC-ECD or LC-MS/MS.[9][10]

Visualizations

Phenserine_Mechanism_of_Action cluster_cholinergic Cholinergic Pathway cluster_noncholinergic Non-Cholinergic Pathway This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Activates Cholinergic_Effect Enhanced Cholinergic Neurotransmission Postsynaptic_Receptor->Cholinergic_Effect Phenserine_NC This compound APP_Translation Translation Phenserine_NC->APP_Translation Modulates APP_mRNA APP mRNA APP_mRNA->APP_Translation APP Amyloid Precursor Protein (APP) APP_Translation->APP Abeta β-amyloid (Aβ) APP->Abeta Processing

Caption: Dual mechanism of action of this compound.

Experimental_Workflow_AChE_Inhibition start Start prep_reagents Prepare Reagents (Buffer, DTNB, ATCI) start->prep_reagents prep_samples Prepare Samples (Tissue Homogenate/Plasma) start->prep_samples plate_setup Set up 96-well Plate (Blank, Control, Test) prep_reagents->plate_setup prep_samples->plate_setup pre_incubation Pre-incubate (10-15 min) plate_setup->pre_incubation add_atci Initiate Reaction (Add ATCI) pre_incubation->add_atci measure_absorbance Kinetic Measurement (412 nm) add_atci->measure_absorbance analyze_data Data Analysis (% Inhibition) measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for AChE inhibition assay.

Cholinergic_Side_Effects_Management This compound This compound Administration observe Observe for Cholinergic Side Effects This compound->observe mild_moderate Mild to Moderate Side Effects observe->mild_moderate severe Severe Side Effects (e.g., Respiratory Distress) observe->severe dose_reduction Consider Dose Reduction in Future Experiments mild_moderate->dose_reduction Yes continue_monitoring Continue Monitoring mild_moderate->continue_monitoring No supportive_care Provide Supportive Care severe->supportive_care Yes anticholinergic Consider Administration of a Peripherally-acting Anticholinergic (e.g., Glycopyrrolate) supportive_care->anticholinergic anticholinergic->continue_monitoring

Caption: Decision tree for managing cholinergic side effects.

References

Troubleshooting inconsistent results in Phenserine in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Phenserine In Vitro Experiments. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers address inconsistencies in their results.

Why am I observing inconsistent Acetylcholinesterase (AChE) inhibition with (-)-Phenserine?

Inconsistent AChE inhibition can arise from several factors, ranging from experimental setup to reagent stability. This compound is a potent, pseudo-irreversible, and non-competitive inhibitor of AChE, and achieving consistent results requires careful control of assay conditions.[1][2]

Possible Causes and Troubleshooting Steps:

  • Incorrect Enantiomer: Ensure you are using the correct enantiomer. (-)-Phenserine is the active enantiomer for potent AChE inhibition, while (+)-Phenserine (Posiphen) has weak activity against AChE.[3] The two enantiomers are, however, equipotent in downregulating APP expression.[3]

  • Enzyme Source and Purity: The IC50 value of this compound can vary depending on the source of the AChE (e.g., human erythrocyte vs. Electrophorus electricus).[1][4] Ensure you are using a consistent and high-purity enzyme source for all experiments.

  • Assay Conditions: The Ellman assay, a common method for measuring AChE activity, is sensitive to pH and temperature.[5] Maintain a stable pH (typically 8.0) and temperature throughout the experiment.

  • Reagent Preparation: Prepare fresh solutions of acetylthiocholine (ATC) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for each experiment, as they can degrade over time.

  • Incubation Time: this compound's inhibition is time-dependent due to its pseudo-irreversible nature.[1] Standardize the pre-incubation time of the enzyme with this compound before adding the substrate. A short or variable incubation time will lead to inconsistent inhibition.

Recommended Protocol: AChE Activity Measurement (Ellman Method)

This protocol is adapted from standard methodologies for measuring AChE activity.[4][5]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

    • DTNB Solution: Prepare a 10 mM solution of DTNB in the Assay Buffer.

    • Substrate Solution: Prepare a 10 mM solution of acetylthiocholine iodide (ATCh) in the Assay Buffer.

    • This compound Stock: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of Assay Buffer to blank wells.

    • Add 50 µL of your sample (e.g., cell lysate diluted in Assay Buffer) or purified AChE enzyme to the experimental wells.

    • Add 50 µL of varying concentrations of this compound (or vehicle control) to the appropriate wells.

    • Pre-incubate the plate at room temperature for a standardized time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 50 µL of the 1x Substrate Mix (a fresh dilution of ATCh and DTNB in Assay Buffer) to all wells.

    • Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).

    • Determine the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot percent inhibition versus this compound concentration to determine the IC50 value.

Data Summary: this compound AChE Inhibition

The inhibitory potency of this compound can vary based on the enzyme source. Below is a summary of reported IC50 values.

CompoundEnzyme SourceIC50 ValueReference
(-)-PhenserineHuman Erythrocyte AChE22 nM[1]
(-)-PhenserineElectrophorus electricus AChE13 nM (0.013 µM)[4]
TolserineHuman Erythrocyte AChE8.13 nM[6]
(+)-Phenserine (Posiphen)Human AChEWeak/No Inhibition[3][7]

Why are my results for Amyloid Precursor Protein (APP) reduction inconsistent?

This compound reduces APP levels by inhibiting the translation of APP mRNA, a mechanism independent of its cholinergic activity.[3][8][9] Both (-)-Phenserine and (+)-Phenserine (Posiphen) are equipotent in this action.[3] Inconsistent results can stem from cell line differences, treatment duration, and the specific APP fragment being measured.

Possible Causes and Troubleshooting Steps:

  • Cell Line Variability: Different cell lines (e.g., human neuroblastoma SH-SY5Y, CHO cells) may have varying basal levels of APP expression and processing, leading to different magnitudes of response.[8][9][10] It is crucial to use a consistent cell line and passage number.

  • Time and Dose Dependence: The reduction of APP and its secreted fragments (like sAPP and Aβ) is both time- and dose-dependent.[11] Short incubation times or suboptimal concentrations may not yield a significant effect. A time-course and dose-response experiment is recommended to establish optimal conditions for your specific cell line. For example, in CHO cells, a 48-hour treatment with 25 µM this compound showed a ~51% reduction in APP levels.[10]

  • Post-Transcriptional Mechanism: this compound acts at the translational level without altering APP mRNA levels.[8][9] If you are measuring mRNA via qPCR, you will not see a change. The effect must be measured at the protein level (e.g., via Western Blot or ELISA).

  • Antibody Specificity: When using Western Blot or ELISA, ensure your antibodies are specific for the APP fragment of interest (full-length APP, sAPPα, Aβ, etc.).

Visualization of this compound's Dual Mechanism

The following diagram illustrates the two primary signaling pathways affected by (-)-Phenserine.

Phenserine_Mechanism cluster_0 Cholinergic Pathway cluster_1 APP Modulation Pathway Phenserine_AChE (-)-Phenserine AChE AChE Phenserine_AChE->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Hydrolyzes Synapse Increased Synaptic ACh ACh->Synapse Leads to Phenserine_APP This compound (Both enantiomers) APP_mRNA APP mRNA 5'-UTR Phenserine_APP->APP_mRNA Binds to Ribosome Ribosome APP_mRNA->Ribosome Blocks Access APP_Protein APP Synthesis Ribosome->APP_Protein Translates Abeta ↓ Aβ Peptides APP_Protein->Abeta Results in

Caption: Dual mechanism of this compound action.

I'm observing unexpected cytotoxicity at higher concentrations. Is this normal?

Yes, like many compounds, this compound can exhibit cytotoxicity at high concentrations.

Possible Causes and Troubleshooting Steps:

  • Concentration: Studies in SH-SY5Y cells have shown that this compound is well-tolerated at concentrations below 100 µM.[12] However, at 100 µM, substantial cell death was observed.[13] It is critical to perform a dose-response curve to determine the optimal therapeutic window for your experiments, balancing efficacy with cell viability.

  • Neurotrophic Effects: Interestingly, at certain concentrations (e.g., 30 µM in SH-SY5Y cells), this compound can be neurotrophic, increasing cell viability.[12] This can result in an inverted U-shaped dose-response curve for cell death.[13]

  • Cell Line Sensitivity: Different cell lines will have different sensitivities. Always perform a standard cytotoxicity assay (e.g., MTS, LDH, or Trypan Blue exclusion) in parallel with your primary experiment to monitor cell health.

  • Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.1%).

Troubleshooting Workflow: Inconsistent Experimental Results

This workflow provides a logical sequence of steps to diagnose issues with your this compound experiments.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Compound 1. Verify this compound Stock - Correct enantiomer? - Proper storage? - Fresh dilution? Start->Check_Compound Check_Cells 2. Assess Cell Culture - Consistent cell line/passage? - Healthy morphology? - No contamination? Check_Compound->Check_Cells Check_Protocol 3. Review Protocol - Standardized incubation times? - Correct reagent concentrations? - Stable pH/temperature? Check_Cells->Check_Protocol Check_Assay 4. Evaluate Assay Readout - Correct wavelength? - Controls working as expected? - Antibody specificity confirmed? Check_Protocol->Check_Assay Run_Controls Run Positive/Negative Controls Check_Assay->Run_Controls Analyze Analyze Control Data Run_Controls->Analyze Problem_Identified Problem Identified & Corrected Analyze->Problem_Identified Controls OK Consult Consult Literature / Technical Support Analyze->Consult Controls Fail

Caption: A logical workflow for troubleshooting this compound experiments.

References

Unlocking Research Potential: A Comprehensive List of SEO-Driven, Long-Tail Keywords for the Scientific Exploration of Sativan

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers delving into the properties and applications of the isoflavonoid Sativan, a targeted approach to information retrieval is crucial. This comprehensive list of SEO-driven, long-tail keywords is designed to streamline the research process by categorizing search queries based on specific researcher intents. From foundational discovery to comparative validation, these keywords will guide researchers to the precise information needed to advance their work with this plant-derived compound.

Sativan, scientifically known as (-)-sativan, is a methoxyisoflavan found in various plants, including alfalfa (Medicago sativa).[1] With a chemical formula of C17H18O4 and a CAS number of 41743-86-6, this compound is a subject of interest for its potential biological activities.[1][2] The following table provides a structured guide for researchers to effectively navigate the existing body of knowledge and identify new avenues of investigation related to Sativan.

CategoryLong-tail Keyword
Foundational & Exploratory (-)-sativan natural sources and isolation
Sativan biosynthesis pathway in Medicago sativa
Biological activity of Sativan isoflavonoid
Sativan molecular structure and stereochemistry
Physicochemical properties of crystalline Sativan
Sativan discovery and historical research
In vitro antioxidant potential of Sativan
Sativan interaction with cellular receptors
Preliminary toxicity screening of Sativan
Sativan metabolites in plant tissues
Methodological & Application High-performance liquid chromatography for Sativan quantification
Sativan extraction protocol from plant material
Nuclear magnetic resonance spectroscopy for Sativan characterization
Mass spectrometry analysis of Sativan derivatives
Cell-based assays to evaluate Sativan efficacy
Synthesis of Sativan analogues for structure-activity relationship studies
Using Sativan as a biomarker in plant metabolomics
Sativan delivery systems for in vivo studies
Protocol for assessing Sativan's anti-inflammatory effects
Application of Sativan in agricultural research
Troubleshooting & Optimization Improving Sativan yield during plant extraction
Overcoming Sativan solubility issues in aqueous solutions
Sativan stability testing in different solvents
Troubleshooting Sativan peak tailing in HPLC
Optimizing reaction conditions for Sativan synthesis
Minimizing Sativan degradation during sample preparation
Cell culture contamination issues in Sativan experiments
Enhancing the bioavailability of Sativan for animal studies
Refining purification methods for high-purity Sativan
Addressing matrix effects in Sativan mass spectrometry
Validation & Comparative Comparing the bioactivity of Sativan and its glycosides
Sativan versus other isoflavonoids in antioxidant assays
Cross-validation of Sativan quantification methods
In vivo validation of Sativan's pharmacological effects
Comparative study of Sativan from different plant sources
Validating the mechanism of action of Sativan
Reproducibility of Sativan's effects in different cell lines
Sativan's efficacy compared to synthetic analogues
Independent verification of published Sativan research
Benchmarking Sativan's performance against known inhibitors

References

Validation & Comparative

Unlocking Research Precision: A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for D,L-Mevalonic Acid Lactone-d3

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers navigating the complexities of metabolic pathways and quantitative analysis, precision in language is as critical as precision in the lab. This comprehensive list of SEO-driven, long-tail keywords related to "D,L-Mevalonic Acid Lactone-d3" is designed to streamline the search for foundational knowledge, methodological guidance, and advanced troubleshooting, ultimately guiding more effective content creation for this highly specific audience.

The keywords are meticulously categorized based on five key researcher intents: Foundational & Exploratory, Methodological & Application, Troubleshooting & Optimization, and Validation & Comparative. This structure allows for the targeted discovery of information, whether a researcher is at the initial stages of understanding the compound or is seeking to refine and validate sophisticated experimental protocols.

Below is a detailed table of long-tail keywords tailored to the nuanced needs of the scientific community.

CategoryLong-tail Keyword
Foundational & Exploratory D,L-Mevalonic Acid Lactone-d3 chemical properties
D,L-Mevalonic Acid Lactone-d3 CAS number 61219-76-9[1][2]
D,L-Mevalonic Acid Lactone-d3 molecular weight[1]
D,L-Mevalonic Acid Lactone-d3 synthesis and purification
D,L-Mevalonic Acid Lactone-d3 metabolic fate
Role of D,L-Mevalonic Acid Lactone-d3 in cholesterol biosynthesis
D,L-Mevalonic Acid Lactone-d3 as a labeled metabolite[1]
Understanding the mevalonate pathway intermediates[3][4]
D,L-Mevalonic Acid Lactone-d3 stability and storage
Isotopic purity of D,L-Mevalonic Acid Lactone-d3
Methodological & Application Using D,L-Mevalonic Acid Lactone-d3 as an internal standard in LC-MS
D,L-Mevalonic Acid Lactone-d3 for quantitative metabolomics
Application of D,L-Mevalonic Acid Lactone-d3 in isoprenoid research
D,L-Mevalonic Acid Lactone-d3 for metabolic flux analysis
Protocol for D,L-Mevalonic Acid Lactone-d3 in cell culture studies
D,L-Mevalonic Acid Lactone-d3 in GC-MS analysis of organic acids
Sample preparation for D,L-Mevalonic Acid Lactone-d3 analysis
D,L-Mevalonic Acid Lactone-d3 in clinical chemistry assays
Measuring mevalonic acid in urine using a deuterated standard[5]
D,L-Mevalonic Acid Lactone-d3 for studying statin effects
Troubleshooting & Optimization Troubleshooting deuterium-hydrogen exchange in mass spectrometry[6]
Optimizing internal standard concentration of D,L-Mevalonic Acid Lactone-d3
Minimizing matrix effects with D,L-Mevalonic Acid Lactone-d3 in LC-MS[7][8][9][10][11]
Improving peak shape for D,L-Mevalonic Acid Lactone-d3 in chromatography
D,L-Mevalonic Acid Lactone-d3 stability in different biological matrices
Preventing ion suppression with D,L-Mevalonic Acid Lactone-d3
D,L-Mevalonic Acid Lactone-d3 fragmentation pattern in mass spectrometry
Addressing poor recovery of D,L-Mevalonic Acid Lactone-d3 during extraction
Calibration curve issues with D,L-Mevalonic Acid Lactone-d3
Impact of pH on D,L-Mevalonic Acid Lactone-d3 stability and analysis
Validation & Comparative Validation of analytical methods using D,L-Mevalonic Acid Lactone-d3[12]
Accuracy and precision with D,L-Mevalonic Acid Lactone-d3 internal standard
Comparing D,L-Mevalonic Acid Lactone-d3 with 13C-labeled standards
D,L-Mevalonic Acid Lactone-d3 vs non-labeled mevalonolactone in assays
Inter-laboratory comparison of methods using D,L-Mevalonic Acid Lactone-d3
Linearity and range for D,L-Mevalonic Acid Lactone-d3 quantification
Limit of detection and quantification for D,L-Mevalonic Acid Lactone-d3
Cross-validation of D,L-Mevalonic Acid Lactone-d3 with other analytical techniques
Specificity and selectivity of D,L-Mevalonic Acid Lactone-d3 in complex samples
Performance evaluation of D,L-Mevalonic Acid Lactone-d3 as an internal standard

References

Validating Phenserine's Dual Therapeutic Strategy in Alzheimer's Disease: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Phenserine, a synthetic derivative of physostigmine, has been a subject of significant research in the context of Alzheimer's disease (AD) due to its proposed dual mechanism of action. Unlike traditional therapies that offer only symptomatic relief, this compound was developed to both alleviate cognitive symptoms and potentially modify the disease's progression. This guide provides an objective comparison of this compound's performance against relevant alternatives, supported by in vivo experimental data, to validate its two-pronged therapeutic approach.

Dual Mechanism of Action: A Two-Front Attack on Alzheimer's

This compound's therapeutic potential is rooted in two distinct biological activities:

  • Symptomatic Relief via Acetylcholinesterase (AChE) Inhibition: By acting as a selective, reversible inhibitor of acetylcholinesterase, this compound increases the levels of the neurotransmitter acetylcholine in the brain.[1][2][3] This cholinergic enhancement is a well-established strategy for improving memory and cognitive functions in individuals with Alzheimer's disease.[2]

  • Disease Modification via Anti-Amyloid Activity: Independent of its effect on AChE, this compound has been shown to reduce the levels of β-amyloid precursor protein (APP) and the subsequent toxic β-amyloid (Aβ) peptides.[3][4] It achieves this by post-transcriptionally regulating the translation of APP mRNA, specifically by interacting with a regulatory element in the 5'-untranslated region (5'-UTR).[4][5][6] This mechanism targets a core pathological hallmark of Alzheimer's disease—the accumulation of amyloid plaques.

The enantiomer of (-)-Phenserine, known as (+)-Phenserine or Posiphen, is a crucial tool for dissecting these two mechanisms. While (-)-Phenserine is a potent AChE inhibitor, Posiphen is significantly weaker in this regard.[5][7] However, both enantiomers are equipotent in their ability to reduce APP and Aβ levels, making Posiphen an ideal control for studying the anti-amyloid effects in isolation.[5][7]

cluster_0 Mechanism 1: Symptomatic Relief cluster_1 Mechanism 2: Disease Modification This compound This compound ache_inhibition AChE Inhibition This compound->ache_inhibition (-)-Phenserine (Potent) app_mrna APP mRNA 5'-UTR This compound->app_mrna (-)-Phenserine & (+)-Posiphen (Equipotent) ach_increase Increased Synaptic Acetylcholine ache_inhibition->ach_increase cognition Cognitive Improvement ach_increase->cognition app_translation Inhibition of APP Translation app_mrna->app_translation app_abeta_decrease Decreased APP & Aβ Levels app_translation->app_abeta_decrease plaques Reduced Amyloid Plaque Burden app_abeta_decrease->plaques

Caption: this compound's dual mechanism of action.

Comparative Analysis of In Vivo Performance

The following tables summarize quantitative data from in vivo studies, comparing this compound and its enantiomer, Posiphen, to other relevant compounds.

Table 1: In Vivo Acetylcholinesterase (AChE) Inhibition and Cognitive Enhancement
CompoundAnimal ModelKey FindingComparison/AlternativeReference
(-)-Phenserine Rats (Scopolamine-treated)Improved performance in Morris water maze.Effective in attenuating scopolamine-induced memory impairment.[8]
(-)-Phenserine Rats (Aged)Enhanced learning in a 14-unit T-maze.Showed cognitive benefits in age-related impairment.[3][8]
(-)-Phenserine RatsIncreased extracellular acetylcholine levels in the striatum up to threefold.Demonstrates direct in vivo target engagement.[2]
Physostigmine (Parent Compound)Higher toxicity compared to this compound.This compound offers a significantly improved safety profile.[3][9]
Tacrine (AChE Inhibitor)Associated with a high incidence of hepatotoxicity.This compound demonstrates fewer significant side effects in preliminary assessments.[8]
(+)-Phenserine (Posiphen) N/AWeak AChE inhibitor.Serves as a control for non-cholinergic effects.[5][7]
Table 2: In Vivo Anti-Amyloid Activity
CompoundAnimal ModelDosageDurationKey FindingReference
(-)-Phenserine Mice7.5 mg/kg/day21 daysLowered levels of actin-adjusted APP (did not reach significance).[10]
(+)-Phenserine (Posiphen) Mice≥15 mg/kg/day21 daysSignificantly lowered brain Aβ40 and Aβ42 levels compared to controls.[10]
(+)-Phenserine (Posiphen) Mice7.5-75 mg/kg/day21 daysSignificantly decreased total APP levels in a dose-dependent manner.[10]
(+)-Phenserine (Posiphen) AD Transgenic Mice (Tg2576)Systemic Treatment16 daysSignificantly elevated neurogenesis marker (DCX) and brain-derived neurotrophic factor (BDNF).[11]
(-)-Phenserine AD Patients (Small study)5-10 mg b.i.d.12 weeksTrended towards reducing β-APP and Aβ levels in plasma samples.[3][9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are protocols for key in vivo experiments cited in this guide.

Protocol 1: Quantification of APP and Aβ in Mouse Brain
  • Objective: To measure the effect of this compound and Posiphen on brain amyloid precursor protein (APP) and β-amyloid (Aβ) levels.

  • Animal Model: Male C57BL mice.

  • Drug Administration: Daily intraperitoneal (i.p.) injections of Posiphen (7.5-75 mg/kg), this compound (7.5 mg/kg), or saline (control) for 21 consecutive days.

  • Tissue Processing: Following the treatment period, mice are euthanized, and cerebral cortex hemispheres are collected. Tissues are homogenized in a lysis buffer containing protease inhibitors.

  • APP Quantification (Western Blot):

    • Protein concentrations of the brain homogenates are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against APP and a loading control (e.g., β-actin).

    • After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

    • Bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified via densitometry. APP levels are normalized to the loading control and tissue mass.

  • Aβ Quantification (ELISA):

    • Brain homogenates are subjected to guanidine HCl extraction to solubilize Aβ peptides.

    • Commercially available ELISA kits specific for Aβ40 and Aβ42 are used to measure the concentrations of these peptides in the extracts according to the manufacturer's instructions.

    • Results are compared between treatment groups and the control group.

  • Statistical Analysis: Data are analyzed using appropriate statistical tests, such as one-way ANOVA followed by Dunnett's post-hoc test for multiple comparisons to the control group. A p-value of < 0.05 is considered statistically significant.

cluster_workflow Experimental Workflow cluster_analysis Biochemical Analysis model Animal Model (e.g., C57BL Mice) admin Drug Administration (21 days, i.p.) model->admin collect Brain Tissue Collection (Cerebral Cortex) admin->collect homogenize Tissue Homogenization collect->homogenize western Western Blot (for APP) homogenize->western elisa ELISA (for Aβ40/Aβ42) homogenize->elisa data Data Analysis (Comparison to Control) western->data elisa->data

Caption: In vivo validation workflow for anti-amyloid effect.
Protocol 2: Morris Water Maze for Cognitive Assessment

  • Objective: To assess spatial learning and memory in a rodent model of cognitive impairment.

  • Animal Model: Rats with scopolamine-induced cholinergic dysfunction, which mimics cognitive deficits seen in AD.

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase: For several consecutive days, rats are given multiple trials to find the hidden platform. The starting position is varied for each trial.

    • Drug Administration: this compound or a vehicle control is administered prior to the testing sessions. Scopolamine is administered to induce cognitive impairment.

    • Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set time (e.g., 60 seconds).

  • Data Collection: An overhead camera tracks the rat's movement. Key metrics include:

    • Escape Latency: Time taken to find the platform during acquisition trials.

    • Path Length: The distance traveled to find the platform.

    • Time in Target Quadrant: During the probe trial, the percentage of time spent in the quadrant where the platform was previously located.

  • Statistical Analysis: Performance metrics are compared between the this compound-treated group and the control group using repeated measures ANOVA for the acquisition phase and t-tests or ANOVA for the probe trial data.

Conclusion

The in vivo evidence strongly supports this compound's dual mechanism of action. Its efficacy as an acetylcholinesterase inhibitor for symptomatic cognitive improvement is well-documented in animal models and is comparable to or better than older compounds in terms of safety.[3][8] More significantly, the non-cholinergic, anti-amyloid activity of this compound and its enantiomer Posiphen has been validated in vivo, demonstrating a clear reduction in brain APP and Aβ levels in mice.[10] This second mechanism distinguishes this compound from standard AChE inhibitors and positions it as a potential disease-modifying agent, capable of targeting the underlying pathology of Alzheimer's disease. The use of its cholinergically weak enantiomer, Posiphen, has been instrumental in confirming that the anti-amyloid effect is a distinct and independent property of the molecule's core structure.

References

A Comparative Analysis of Phenserine and Other Acetylcholinesterase Inhibitors in the Context of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Phenserine, a novel Acetylcholinesterase (AChE) inhibitor, with other established AChE inhibitors such as Donepezil, Rivastigmine, and Galantamine, primarily for the symptomatic treatment of Alzheimer's disease (AD). The comparison focuses on their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data and detailed protocols.

Introduction to Acetylcholinesterase Inhibitors

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key pathological feature is the deficiency of the neurotransmitter acetylcholine (ACh) due to the loss of cholinergic neurons. Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of ACh in the synaptic cleft. By inhibiting AChE, these drugs increase the concentration and duration of action of acetylcholine, enhancing cholinergic neurotransmission to alleviate some of the cognitive symptoms of AD. While current AChE inhibitors provide symptomatic relief, they do not halt the underlying progression of the disease.

Comparative Analysis of AChE Inhibitors

This compound stands out from other AChE inhibitors due to its dual mechanism of action. Beyond inhibiting AChE, it also demonstrates anti-amyloid activity by modulating the synthesis of amyloid-β precursor protein (APP), a key protein in the pathogenesis of Alzheimer's disease.

Mechanism of Action
  • This compound: A selective, reversible inhibitor of AChE. Uniquely, it also post-transcriptionally regulates the translation of APP mRNA, reducing the production of both APP and its subsequent product, the amyloid-β (Aβ) peptide. This non-cholinergic mechanism offers the potential for disease-modifying effects. The (-)-phenserine enantiomer is primarily responsible for AChE inhibition, while both enantiomers are equipotent in reducing APP expression.

  • Donepezil: A centrally acting, reversible, and selective inhibitor of AChE. By inhibiting the breakdown of acetylcholine, it enhances cholinergic transmission.

  • Rivastigmine: A pseudo-irreversible inhibitor of both AChE and butyrylcholinesterase (BuChE). Its carbamate moiety binds to the enzymes for a prolonged period, leading to sustained inhibition.

  • Galantamine: A reversible, competitive AChE inhibitor. It also acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which enhances the receptor's response to acetylcholine, providing a dual cholinergic mechanism.

AChE_Inhibitor_Mechanisms cluster_cholinergic Cholinergic Synapse cluster_inhibitors Inhibitor Action cluster_phenserine_noncholinergic This compound Non-Cholinergic Pathway ACh_pre Acetylcholine (ACh) in Presynaptic Neuron ACh_syn ACh in Synapse ACh_pre->ACh_syn Release AChE AChE Enzyme ACh_syn->AChE Hydrolysis by Postsynaptic Postsynaptic Receptor ACh_syn->Postsynaptic Binds Breakdown Breakdown Products (Choline, Acetate) AChE->Breakdown This compound This compound This compound->AChE Inhibit Donepezil Donepezil Donepezil->AChE Inhibit Rivastigmine Rivastigmine (also inhibits BuChE) Rivastigmine->AChE Inhibit Galantamine Galantamine (also modulates nAChR) Galantamine->AChE Inhibit Phenserine_non This compound APP_mRNA APP mRNA (5'-UTR) Phenserine_non->APP_mRNA Inhibits Translation Translation Translation APP_mRNA->Translation APP_protein Amyloid Precursor Protein (APP) Translation->APP_protein Abeta Aβ Peptide APP_protein->Abeta Processing

Caption: Mechanisms of action for various AChE inhibitors.

Data Presentation: Comparative Summary
FeatureThis compoundDonepezilRivastigmineGalantamine
Primary Mechanism Reversible AChE InhibitionReversible AChE InhibitionPseudo-irreversible AChE & BuChE InhibitionReversible, Competitive AChE Inhibition
Secondary Mechanism Reduces APP synthesisPotential anti-inflammatory and neuroprotective effectsInhibition of Butyrylcholinesterase (BuChE)Positive allosteric modulation of nicotinic receptors
Reversibility ReversibleReversiblePseudo-irreversibleReversible
Selectivity AChE selectiveAChE selectiveAChE and BuChEAChE
Metabolism -Primarily via CYP2D6 and CYP3A4Cholinesterase-mediated hydrolysis (minimal CYP involvement)Primarily via CYP2D6 and CYP3A4
Key Clinical Finding Showed cognitive benefits in some trials but failed Phase III, possibly due to methodological issues.Modest symptomatic improvement in cognition and function.Efficacious in mild to moderate AD and Parkinson's dementia.Improves cognitive function in mild to moderate AD.
Common Adverse Effects Nausea, tremor (less frequent than other AChEIs)Nausea, diarrhea, insomnia, muscle crampsNausea, vomiting, diarrhea (more frequent with oral vs. patch)Nausea, vomiting, diarrhea, dizziness

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of drug performance. Below are protocols for key experiments cited in the evaluation of AChE inhibitors.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay quantifies the inhibitory potency of compounds on AChE activity.

Principle: Acetylthiocholine (ATC) is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATC)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffered saline (PBS), pH 8.0

  • Test compounds (this compound, Donepezil, etc.) and a positive control

  • 96-well microplate and plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of AChE in PBS.

    • Prepare working solutions of DTNB and ATC in PBS.

    • Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO, ensuring final concentration does not affect enzyme activity).

  • Assay Setup (in 96-well plate):

    • Blank wells: Add 20 µL of PBS.

    • Control wells (100% activity): Add 20 µL of solvent vehicle.

    • Test wells: Add 20 µL of diluted test compounds.

  • Enzyme Addition: Add 20 µL of AChE working solution to all wells except the blank.

  • Pre-incubation: Mix gently and incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation:

    • Add 120 µL of the DTNB solution to all wells.

    • Add 20 µL of the ATC solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm in kinetic mode, with readings taken every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control well.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

AChE_Inhibition_Assay_Workflow start Start prep Prepare Reagents (AChE, DTNB, ATC, Inhibitors) start->prep plate Plate Setup in 96-well Plate (Blank, Control, Test Wells) prep->plate add_enzyme Add AChE Solution to Control & Test Wells plate->add_enzyme pre_incubate Pre-incubate Plate (15 min at 37°C) add_enzyme->pre_incubate add_dtnb Add DTNB Solution to all wells pre_incubate->add_dtnb add_atc Initiate Reaction: Add ATC Solution to all wells add_dtnb->add_atc measure Measure Absorbance at 412 nm (Kinetic Mode) add_atc->measure analyze Data Analysis: Calculate % Inhibition & IC50 measure->analyze end_node End analyze->end_node

Caption: Workflow for an in vitro AChE inhibition assay.

In Vivo Cognitive Assessment (Morris Water Maze)

This test is widely used in animal models of AD to assess spatial learning and memory, which are hippocampus-dependent functions often impaired in the disease.

Principle: A mouse is placed in a circular pool of opaque water and must learn to find a hidden platform to escape. The mouse learns the platform's location by using distal visual cues around the room.

Apparatus:

  • A circular water tank (pool), typically 120-150 cm in diameter.

  • An escape platform (10-15 cm diameter) submerged 1 cm below the water surface.

  • Water made opaque with non-toxic white paint or milk powder.

  • A video camera mounted above the pool, connected to a tracking system.

  • Various extra-maze visual cues (e.g., posters with distinct shapes) placed around the pool.

Procedure:

  • Acclimation: Handle the mice for several days before the experiment to reduce stress.

  • Visible Platform Training (1 day):

    • The platform is made visible by attaching a colored flag.

    • Place the mouse into the water facing the pool wall from one of four designated start positions (N, S, E, W).

    • Allow the mouse to swim and find the platform. If it doesn't find it within 60 seconds, gently guide it.

    • Let the mouse remain on the platform for 15-20 seconds.

    • Repeat for 4-6 trials, with the platform in a different quadrant each time. This phase ensures the mouse understands the task's objective is to find the platform to escape the water.

  • Hidden Platform Training (Acquisition Phase, 4-5 days):

    • The platform is hidden (submerged, flag removed), and its location is kept constant throughout this phase.

    • Conduct 4 trials per day for each mouse, starting from a different quadrant in a quasi-random order for each trial.

    • Record the time it takes for the mouse to find the platform (escape latency) and the path length.

    • If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to stay for 15-20 seconds.

  • Probe Trial (Memory Retention, Day after last training day):

    • Remove the platform from the pool.

    • Place the mouse in the pool from a novel start position for a single 60-second trial.

    • Record and analyze the time spent in the target quadrant (where the platform used to be), the number of times the mouse crosses the exact former platform location, and the swim path.

  • Data Analysis:

    • Acquisition: Compare the escape latency and path length across training days. A significant decrease indicates learning.

    • Probe Trial: A significant preference for the target quadrant (more time spent, more crossings) compared to other quadrants indicates good spatial memory retention. Compare these metrics between the drug-treated group and the control group.

Clinical Trial Insights

  • This compound: Phase II trials showed that this compound was well-tolerated and produced some statistically significant cognitive benefits. However, it failed in Phase III trials. This failure has been partly attributed to methodological issues in the trial design, such as excessive variance in clinical outcomes and suboptimal dosing. A new double-blinded clinical study comparing this compound to Donepezil was initiated in 2018 to re-evaluate its efficacy with an optimized dose formulation.

  • Donepezil, Rivastigmine, Galantamine: These drugs have all successfully completed Phase III trials and are approved for the treatment of mild to moderate Alzheimer's disease. Their clinical efficacy is generally modest, providing a temporary improvement in cognitive scores (e.g., ADAS-Cog) and global function.

Conclusion

This compound presents a compelling profile as an AChE inhibitor due to its unique dual mechanism of action, which targets both symptomatic cholinergic deficits and the underlying amyloid pathology of Alzheimer's disease. While it has demonstrated a favorable safety profile and some evidence of cognitive improvement, its journey through clinical trials has been challenging. Methodological rigor in future trials will be paramount to definitively establish its clinical utility.

In comparison, Donepezil, Rivastigmine, and Galantamine are established first-line symptomatic treatments for AD. They differ in their specific interactions with cholinesterases and other receptors, which can influence their efficacy and side-effect profiles in individual patients. The development of drugs like this compound underscores a critical shift in AD therapeutic strategy, moving from purely symptomatic relief towards potentially disease-modifying interventions. Continued research and well-designed clinical trials are essential to validate these novel approaches and bring more effective treatments to patients.

The Phenserine Puzzle: Re-examining Preclinical Neuroprotection in Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Phenserine, a dual-action acetylcholinesterase inhibitor and amyloid precursor protein (APP) synthesis inhibitor, once showed significant promise in preclinical models of Alzheimer's disease. However, its journey through clinical trials ended in a Phase III failure, raising critical questions about the translatability of its initial neuroprotective findings. This guide provides a comparative analysis of this compound's preclinical data, the complexities surrounding its clinical translation, and how it measures up against other amyloid-targeting therapies.

This compound's Preclinical Performance: A Tale of Two Mechanisms

This compound's initial appeal lay in its two-pronged approach to tackling Alzheimer's pathology: enhancing cholinergic function and reducing the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques.

In Vitro Evidence of Amyloid-Beta Reduction

Preclinical studies in cell culture demonstrated this compound's ability to lower Aβ levels. In human neuroblastoma SH-SY5Y cells, this compound was shown to reduce the levels of APP, the precursor to Aβ. This effect was attributed to its interaction with the 5'-untranslated region of APP mRNA, thereby inhibiting its translation into protein.

In Vivo Cognitive Enhancement

In animal models, this compound demonstrated cognitive benefits. A key study in aged Fischer-344 rats showed that treatment with (-)-Phenserine (1-3 mg/kg, i.p.) for five days significantly reduced the number of errors in a 14-unit T-maze, a task designed to assess learning and memory.[1][2] This cognitive improvement was observed without notable side effects at the effective doses.[1]

The Replication Question: A Clinical Trial Conundrum

Comparative Analysis with Alternative Amyloid-Targeting Strategies

To provide context for this compound's preclinical findings, it is useful to compare them with other therapeutic approaches aimed at reducing Aβ. The following tables summarize the preclinical performance of this compound alongside three other notable anti-amyloid agents: Aducanumab (a monoclonal antibody), Verubecestat (a BACE1 inhibitor), and Semagacestat (a γ-secretase inhibitor).

Table 1: Comparison of Preclinical Aβ Reduction

CompoundMechanism of ActionModel SystemTreatment DetailsKey Findings on Aβ ReductionCitations
This compound APP Synthesis InhibitionHuman Neuroblastoma (SH-SY5Y) cells5-50 µMDose-dependent reduction in APP and Aβ levels.[5]
MiceNot specifiedUp to 50% reduction in Aβ42.[5]
Aducanumab Monoclonal antibody targeting aggregated AβTransgenic mouse model of ADDose-dependentEnters the brain, binds parenchymal Aβ, and reduces soluble and insoluble Aβ.[6][7]
APP/PS1xTau22 mouse model30 mg/kg weekly for 3 monthsSignificantly lower Aβ plaque coverage in hippocampus and cortex.[8]
Verubecestat BACE1 InhibitorRats and MonkeysAcute and chronic administrationReduced plasma, CSF, and brain concentrations of Aβ40 and Aβ42.[9]
Tg2576-AβPPswe mice (18-22 months)12-week treatment>90% reduction in plasma and 62-68% reduction in CSF Aβ40 and Aβ42. Significantly suppressed total brain Aβ40 and Aβ42 accumulation.[10]
Semagacestat γ-secretase InhibitorPDAPP transgenic mice30mg/kg daily for 5 monthsDose-related reduction in insoluble brain Aβ.[11]
Animals (unspecified)Dose-dependentLowers plasma, CSF, and brain Aβ.[12]

Table 2: Comparison of Preclinical Cognitive and Functional Outcomes

CompoundModel SystemBehavioral AssayTreatment DetailsKey Findings on Cognition/FunctionCitations
This compound Aged Fischer-344 rats14-unit T-maze1-3 mg/kg, i.p. for 5 daysSignificantly reduced the number of errors.[1]
Rats with NMDA receptor blockade14-unit T-maze0.25 mg/kg, i.p.Significantly reduced the number of errors.[2]
Aducanumab APP23 mouse modelSpatial memory taskNine treatments from 13 to 22 months of ageImprovements in memory.[13]
Verubecestat Not specifiedNot specifiedNot specifiedPreclinical cognitive data not detailed in the provided results.
Semagacestat Not specifiedNot specifiedNot specifiedCognitive effects in preclinical models not reported in the provided results.[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of the key experimental protocols referenced in this guide.

In Vitro Aβ Reduction Assay with this compound
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Treatment: Cells are incubated with varying concentrations of this compound (e.g., 5 µM, 10 µM, 50 µM) for a specified duration (e.g., 4 or 16 hours).

  • Analysis: Cell lysates and conditioned media are collected. Amyloid-beta (Aβ40 and Aβ42) and amyloid precursor protein (APP) levels are quantified using enzyme-linked immunosorbent assay (ELISA) and Western blotting, respectively.

14-Unit T-Maze for Cognitive Assessment in Rats
  • Apparatus: A maze with 14 choice points (T-junctions) leading to a goal box.

  • Procedure:

    • Habituation/Pre-training: Rats are familiarized with the maze environment and the task requirements, often involving a simpler version of the maze or straight runway.

    • Training: Rats are placed at the start of the maze and must navigate to the goal box to escape a mild foot shock or receive a reward. The number of errors (incorrect turns) is recorded over a series of trials.

    • Drug Administration: The compound being tested (e.g., this compound) or a placebo is administered intraperitoneally (i.p.) at a specified time before the training trials.

  • Outcome Measures: The primary endpoint is the number of errors made during the maze navigation. A reduction in errors in the drug-treated group compared to the placebo group indicates improved learning and memory.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams are provided.

Phenserine_Mechanism cluster_translation Protein Translation cluster_processing APP Processing APP_mRNA APP mRNA Ribosome Ribosome APP_mRNA->Ribosome APP_Protein Amyloid Precursor Protein (APP) Ribosome->APP_Protein alpha_secretase α-secretase APP_Protein->alpha_secretase beta_secretase β-secretase (BACE1) APP_Protein->beta_secretase This compound This compound 5_UTR 5' Untranslated Region This compound->5_UTR Binds to 5_UTR->Ribosome Inhibits translation initiation sAPPalpha sAPPα (non-amyloidogenic) alpha_secretase->sAPPalpha gamma_secretase γ-secretase beta_secretase->gamma_secretase Abeta Amyloid-beta (Aβ) (amyloidogenic) gamma_secretase->Abeta Plaques Plaques Abeta->Plaques Aggregates to form

Caption: this compound's proposed mechanism of Aβ reduction.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture SH-SY5Y Cell Culture Phenserine_Treatment Treat with this compound Cell_Culture->Phenserine_Treatment Analysis_Invitro ELISA & Western Blot for Aβ and APP Phenserine_Treatment->Analysis_Invitro Drug_Admin Administer this compound / Alternative Drug Analysis_Invitro->Drug_Admin Promising results lead to in vivo testing Animal_Model Aged Rats / AD Mouse Models Animal_Model->Drug_Admin Behavioral_Testing Behavioral Assays (e.g., T-Maze) Drug_Admin->Behavioral_Testing Biochemical_Analysis Brain Tissue Analysis for Aβ levels Behavioral_Testing->Biochemical_Analysis Clinical_Trials Clinical_Trials Biochemical_Analysis->Clinical_Trials Positive preclinical data informs clinical development

Caption: General experimental workflow for preclinical drug evaluation.

Conclusion

The story of this compound is a cautionary tale in Alzheimer's drug development, highlighting the critical importance of robust clinical trial design to validate promising preclinical findings. While direct replication studies of this compound's initial preclinical successes are scarce, the available data suggest a compound with a sound mechanistic rationale and demonstrable efficacy in animal models. Its failure to translate into a clear clinical benefit appears to be multifactorial, with methodological issues in the pivotal trials playing a significant role.

For researchers, the this compound case underscores the need for:

  • Rigorous and transparent reporting of preclinical studies: Detailed protocols are essential for replication and validation.

  • Careful consideration of translational models: The predictive validity of animal models for human efficacy remains a significant challenge.

  • Meticulous clinical trial design: Minimizing variance and accounting for placebo effects are paramount to obtaining conclusive results.

By comparing the preclinical profile of this compound with that of other amyloid-targeting agents, it is evident that multiple strategies can achieve significant Aβ reduction in preclinical settings. The ultimate success of any of these approaches, however, depends on their ability to navigate the complex path from laboratory to clinic and demonstrate a meaningful impact on the lives of patients with Alzheimer's disease.

References

Phenserine's Anti-Inflammatory Efficacy: A Comparative Analysis in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data highlights the potential of Phenserine, a well-characterized acetylcholinesterase (AChE) inhibitor, as a potent anti-inflammatory agent in various models of neurological disorders. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of this compound's anti-inflammatory effects, its comparison with its enantiomer Posiphen, and the underlying molecular mechanisms.

This compound has demonstrated significant efficacy in mitigating neuroinflammation, a key pathological feature in neurodegenerative diseases and traumatic brain injury.[1] Experimental evidence reveals that this compound exerts its anti-inflammatory action through both cholinergic and non-cholinergic pathways.[1]

Comparative Efficacy of this compound and Posiphen

A key comparator in evaluating this compound's anti-inflammatory profile is its enantiomer, Posiphen ((+)-phenserine). While both molecules share a core structure, they exhibit a crucial difference in their mechanism of action: this compound is a potent AChE inhibitor, whereas Posiphen has weak AChE inhibitory activity.[2][3] This distinction allows for the dissection of cholinergic versus non-cholinergic contributions to their therapeutic effects.

In a key in vitro study, both this compound and Posiphen were shown to mitigate glutamate-induced microglial activation, as measured by a reduction in Ionized calcium-binding adapter molecule 1 (IBA1) immunoreactivity.[4] This suggests that non-cholinergic mechanisms, common to both enantiomers, play a role in their anti-inflammatory effects. However, the anti-inflammatory effect of this compound was antagonized by a nicotinic α7 receptor antagonist, indicating the involvement of the cholinergic anti-inflammatory pathway, which is dependent on its AChE inhibitory activity.[4]

Table 1: In Vitro Comparison of this compound and Posiphen on Microglial Activation

CompoundModelBiomarkerOutcome
This compound Glutamate-induced neurotoxicity in primary cortical neuronal and BV2 microglial co-cultureIBA1 ImmunoreactivitySignificantly mitigated the increase in IBA1 immunoreactivity.[4]
Posiphen Glutamate-induced neurotoxicity in primary cortical neuronal and BV2 microglial co-cultureIBA1 ImmunoreactivitySignificantly mitigated the increase in IBA1 immunoreactivity.[4]

While direct in vivo comparative studies on inflammatory markers are limited, the differential AChE activity suggests that this compound may offer a broader spectrum of anti-inflammatory action in vivo by engaging the cholinergic anti-inflammatory pathway in addition to its other neuroprotective mechanisms.

Performance in In Vivo Models of Neuroinflammation

This compound has been validated in several in vivo models, demonstrating its ability to suppress inflammatory responses and improve functional outcomes.

Table 2: Anti-inflammatory Effects of this compound in In Vivo Models

ModelKey Findings
Traumatic Brain Injury (TBI) Reduced the ratio of activated to resting microglia; Decreased expression of pro-inflammatory markers IBA1 and TNF-α.[1]
Spinal Cord Injury Significantly reduced inflammatory responses and blood-spinal cord barrier permeability.
Ischemia/Reperfusion Injury Mitigated neuronal apoptosis and decreased expression of glial fibrillary acidic protein (GFAP).[5]
Alzheimer's Disease (AD) Mice Decreased IBA1 immunoreactivity in the cortices.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound are mediated through a complex interplay of signaling pathways. The primary mechanism for its cholinergic anti-inflammatory action is through the inhibition of AChE, leading to increased acetylcholine (ACh) levels. ACh then activates α7 nicotinic acetylcholine receptors (α7 nAChRs) on immune cells like microglia, which in turn inhibits the release of pro-inflammatory cytokines.[1][6] This is often referred to as the "cholinergic anti-inflammatory pathway." Additionally, the neuroprotective effects of both this compound and its enantiomer Posiphen have been linked to the activation of the Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK) pathways.[7]

G cluster_cholinergic Cholinergic Pathway cluster_downstream Downstream Effects This compound This compound AChE AChE This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Degrades alpha7nAChR α7 nAChR ACh->alpha7nAChR Activates NFkB NF-κB alpha7nAChR->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Promotes Transcription

Figure 1: Cholinergic Anti-inflammatory Pathway of this compound.

The experimental validation of this compound's anti-inflammatory effects relies on robust and well-defined protocols. Below are representative workflows for key assays used in the cited studies.

G cluster_IHC IBA1 Immunohistochemistry Workflow start_IHC Brain Tissue Sectioning blocking Blocking start_IHC->blocking primary_ab Primary Antibody Incubation (anti-IBA1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorescently-labeled) primary_ab->secondary_ab imaging Microscopy and Image Analysis secondary_ab->imaging quantification Quantification of IBA1+ cells imaging->quantification

Figure 2: Immunohistochemistry Workflow for Microglial Activation.

G cluster_ELISA TNF-α ELISA Workflow start_ELISA Brain Tissue Homogenization add_sample Add Sample and Standards start_ELISA->add_sample coating Plate Coating with Capture Antibody add_detection_ab Add Detection Antibody add_sample->add_detection_ab add_substrate Add Substrate add_detection_ab->add_substrate read_plate Measure Absorbance add_substrate->read_plate calculation Calculate TNF-α Concentration read_plate->calculation

Figure 3: ELISA Workflow for Cytokine Quantification.

Detailed Experimental Protocols

Immunohistochemistry for IBA1
  • Tissue Preparation: Mice are perfused with 4% paraformaldehyde in phosphate-buffered saline (PBS). Brains are dissected, post-fixed, and cryoprotected in sucrose solution. 50 µm thick sections are prepared using a cryostat.

  • Blocking: Sections are washed with PBS containing 0.3% Triton X-100 (PBST) and then blocked for 2 hours at room temperature in PBST containing 1% Bovine Serum Albumin (BSA) and 3% normal goat serum.

  • Primary Antibody Incubation: Sections are incubated overnight at 4°C with a rabbit anti-IBA1 primary antibody (e.g., Wako, #019-19741) diluted 1:1000 in the blocking solution.

  • Secondary Antibody Incubation: After washing in PBST, sections are incubated for 2 hours at room temperature with a goat anti-rabbit secondary antibody conjugated to a fluorescent probe (e.g., Alexa Fluor 488) diluted 1:500 in the blocking solution.

  • Imaging and Analysis: Sections are mounted on slides with a mounting medium containing DAPI for nuclear counterstaining. Images are captured using a confocal microscope, and the number and morphology of IBA1-positive cells are quantified using image analysis software.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α
  • Sample Preparation: Brain tissue is homogenized in an ice-cold lysis buffer containing protease inhibitors. The homogenate is centrifuged, and the supernatant is collected for analysis. Total protein concentration is determined using a BCA protein assay kit.

  • ELISA Procedure: A commercial mouse TNF-α ELISA kit (e.g., from Sigma-Aldrich or Thermo Fisher Scientific) is used according to the manufacturer's instructions.

    • A 96-well plate pre-coated with a capture antibody specific for mouse TNF-α is prepared.

    • Standards and brain homogenate samples are added to the wells and incubated.

    • After washing, a biotinylated detection antibody is added.

    • Following another wash, an avidin-horseradish peroxidase (HRP) conjugate is added.

    • A substrate solution is then added, and the color development is stopped with a stop solution.

  • Data Analysis: The optical density is measured at 450 nm using a microplate reader. A standard curve is generated, and the concentration of TNF-α in the samples is calculated and normalized to the total protein content.

Conclusion

The available data strongly support the anti-inflammatory effects of this compound in various preclinical models of neurological disorders. Its dual mechanism of action, involving both AChE inhibition and non-cholinergic pathways, provides a compelling rationale for its therapeutic potential. While its enantiomer, Posiphen, also exhibits anti-inflammatory properties, this compound's ability to engage the cholinergic anti-inflammatory pathway may offer an additional therapeutic advantage. Further in vivo studies directly comparing the anti-inflammatory efficacy of this compound and Posiphen are warranted to fully elucidate their respective therapeutic profiles.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Phenserine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Phenserine is paramount. Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the proper disposal of this compound, a cholinesterase inhibitor, in a laboratory setting.

Immediate Safety and Handling Precautions

This compound is classified as an irritant, causing skin, eye, and respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols[2].

In the event of exposure, follow these immediate first aid measures:

  • Eyes: Immediately rinse with plenty of water for several minutes. If contact lenses are present, remove them if it is safe to do so. Continue rinsing and seek medical attention[2].

  • Skin: Wash the affected area with plenty of water. If skin irritation occurs, seek medical help. Contaminated clothing should be removed and washed before reuse[2].

  • Inhalation: Move the individual to fresh air and ensure they are comfortable for breathing. If the person feels unwell, seek medical assistance[2].

Step-by-Step Disposal Protocol for this compound

The disposal of this compound and its contaminated materials must be carried out in accordance with applicable federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary regulatory bodies for pharmaceutical waste[3][4].

Step 1: Waste Segregation and Collection

  • Solid Waste: All solid this compound waste, including unused or expired compound, contaminated PPE (gloves, disposable lab coats), and weighing papers, should be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in an approved sharps container.

Important Note: Under the EPA's Subpart P regulations, the flushing of hazardous pharmaceutical waste down the drain is strictly prohibited for healthcare facilities, a best practice that should be adopted by all research laboratories[3].

Step 2: Temporary Storage

Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials. The storage area should be clearly marked as a hazardous waste accumulation point.

Step 3: Arrange for Professional Disposal

Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste. Hazardous pharmaceutical waste is typically disposed of via high-temperature incineration at a permitted treatment facility[3][4][5].

Summary of Key this compound Data

PropertyDataCitation
Chemical Formula C₂₀H₂₃N₃O₂[6][7]
Molecular Weight 337.42 g/mol [6][7]
Appearance Solid powder[7]
Solubility Soluble in DMSO[7]
Storage Temperature Short term (days to weeks): 0 - 4°C; Long term (months to years): -20°C[7]
Primary Hazards Skin irritant, eye irritant, respiratory irritant[1]

Experimental Protocols

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Phenserine_Disposal_Workflow cluster_lab Laboratory Procedures cluster_disposal Professional Disposal start This compound Use waste_gen Generate this compound Waste (Solid, Liquid, Sharps) start->waste_gen segregation Segregate Waste Streams waste_gen->segregation solid_waste Solid Waste Container (Labeled, Sealed) segregation->solid_waste liquid_waste Liquid Waste Container (Labeled, Sealed) segregation->liquid_waste sharps_waste Sharps Container segregation->sharps_waste temp_storage Temporary Storage in Designated Area solid_waste->temp_storage liquid_waste->temp_storage sharps_waste->temp_storage ehs_contact Contact EHS or Licensed Contractor temp_storage->ehs_contact pickup Scheduled Waste Pickup ehs_contact->pickup incineration High-Temperature Incineration at Permitted Facility pickup->incineration

Caption: Workflow for the safe disposal of this compound waste from a laboratory setting.

This comprehensive approach to the disposal of this compound will help ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. Always consult your institution's specific guidelines and your Safety Data Sheet (SDS) for the most accurate and detailed information.

References

Safeguarding Research: A Comprehensive Guide to Handling Phenserine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when working with potent compounds like Phenserine. As a next-generation acetylcholinesterase (AChE) inhibitor, this compound requires meticulous handling to prevent accidental exposure and ensure the integrity of research.[1] This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans to foster a culture of safety and build trust in laboratory practices.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is the foundation of safe handling for any hazardous chemical. For this compound, the following PPE is recommended based on guidelines for potent compounds and acetylcholinesterase inhibitors.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesShould be worn with side shields to protect against splashes.
Face ShieldTo be worn in conjunction with safety goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Double gloving is best practice.[2]
Glove SelectionDue to the absence of specific permeation data for this compound, it is advisable to select gloves with proven resistance to a broad range of chemicals. Regularly inspect gloves for any signs of degradation or punctures before and during use. Change gloves frequently, and immediately if contaminated.
Body Protection Laboratory CoatA dedicated lab coat, preferably disposable or made of a low-permeability fabric, should be worn.[2]
Apron/GownA chemical-resistant apron or gown should be worn over the lab coat when handling larger quantities or when there is a higher risk of splashes.
Respiratory Protection Fume HoodAll work with solid or concentrated this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
RespiratorIf a fume hood is not available or if there is a risk of aerosol generation outside of a containment device, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination. The following diagram and steps outline a safe handling procedure for this compound.

This compound Handling and Disposal Workflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood Ensure proper ventilation prep_materials Gather Materials prep_fume_hood->prep_materials handling_weigh Weigh this compound prep_materials->handling_weigh handling_dissolve Dissolve/Prepare Solution handling_weigh->handling_dissolve handling_experiment Conduct Experiment handling_dissolve->handling_experiment cleanup_decontaminate Decontaminate Surfaces handling_experiment->cleanup_decontaminate cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_doff_ppe Doff PPE Correctly cleanup_waste->cleanup_doff_ppe disposal_solid Solid Waste cleanup_waste->disposal_solid disposal_liquid Liquid Waste cleanup_waste->disposal_liquid disposal_sharps Sharps Waste cleanup_waste->disposal_sharps disposal_collection Arrange for Professional Disposal disposal_solid->disposal_collection disposal_liquid->disposal_collection disposal_sharps->disposal_collection

A logical workflow for the safe handling and disposal of this compound.

Experimental Protocol: Safe Handling of this compound

  • Preparation:

    • Don all required PPE as outlined in the table above. Ensure gloves are properly fitted and inspected.

    • Prepare the work area within a certified chemical fume hood. Cover the work surface with absorbent, disposable liners.

    • Gather all necessary equipment and reagents before handling the compound to minimize movement in and out of the fume hood.

  • Handling:

    • When weighing solid this compound, use a balance inside the fume hood or in a ventilated balance enclosure.

    • Handle the solid with care to avoid generating dust.

    • When preparing solutions, add the solvent to the solid slowly to prevent splashing.

    • Clearly label all containers with the compound name, concentration, date, and hazard symbols.

  • Cleanup:

    • After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., 70% ethanol), followed by a rinse with water.

    • Segregate all waste streams as described in the disposal plan below.

    • Doff PPE in a designated area, removing the most contaminated items first (e.g., outer gloves), to avoid cross-contamination. Wash hands thoroughly after removing all PPE.

Disposal Plan: Responsible Management of this compound Waste

Proper disposal of this compound and contaminated materials is crucial to protect personnel and the environment. All waste generated from handling this compound should be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Contaminated PPE (gloves, lab coats, etc.), absorbent liners, and any other solid materials that have come into contact with this compound should be collected in a dedicated, clearly labeled hazardous waste container.
Liquid Waste Unused solutions of this compound and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.
Sharps Waste Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
Empty Containers Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

All hazardous waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Maintain clear and accurate records of all disposed waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenserine
Reactant of Route 2
Reactant of Route 2
Phenserine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。